5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGJYARDOQGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640102 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757978-18-0 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical properties, synthetic applications, and biological relevance of the heterocyclic compound 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole. This versatile intermediate is a critical building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors.
Core Physical and Chemical Properties
This compound is a halogenated derivative of 7-azaindole. The presence of both bromine and iodine atoms at distinct positions on the pyrrolopyridine core provides orthogonal handles for sequential, site-selective cross-coupling reactions, making it an invaluable precursor in medicinal chemistry.[1]
Data Presentation: Physical and Computed Properties
The key physical and computed properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 5-Bromo-3-iodo-7-azaindole | [1][2][3] |
| CAS Number | 757978-18-0 | [2][3][4] |
| Molecular Formula | C₇H₄BrIN₂ | [2][4] |
| Molecular Weight | 322.93 g/mol | [2] |
| Melting Point | 227.3 - 227.7 °C | [3] |
| Appearance | Solid | |
| Purity | Available at ≥95% and ≥97% | [2][4] |
| Monoisotopic Mass | 321.86026 Da | [2] |
| XLogP3 (Computed) | 2.7 | [2] |
| Polar Surface Area | 28.7 Ų | [2] |
Experimental Protocols & Synthetic Utility
The unique structure of this compound, featuring two different halogens, allows for selective functionalization. The iodine atom is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the bromine atom. This differential reactivity enables a step-wise synthetic approach to create complex di-substituted 7-azaindole derivatives.[1] This compound serves as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.[1]
Example Protocol: Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes a general methodology for the sequential, site-selective arylation of this compound, a common application for this intermediate.
Step 1: Iodide-Selective Coupling (C-3 Position)
-
Reaction Setup: To a degassed mixture of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.5 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add a palladium catalyst like Pd₂(dba)₃ (0.03 equiv.).[5]
-
Execution: Heat the reaction mixture under an inert nitrogen atmosphere at 100 °C for 30-60 minutes.[5]
-
Workup and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.
Step 2: Bromide-Selective Coupling (C-5 Position)
-
Reaction Setup: Combine the 5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv.), a different arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃), and a palladium catalyst in a suitable solvent system.
-
Execution: Heat the mixture, typically to a higher temperature than in Step 1, to facilitate the coupling at the less reactive bromide position. Monitor the reaction by TLC or LC-MS until completion.
-
Workup and Isolation: Employ a similar aqueous workup and chromatographic purification as in Step 1 to isolate the final 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine product.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Caption: Sequential Suzuki coupling workflow.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Abnormal activation of signaling pathways driven by kinases like Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers.[6] Derivatives of this compound are key precursors for synthesizing potent and selective inhibitors that target these pathways.[6]
Mandatory Visualization: Role in Signaling Pathway Inhibition
The diagram below outlines the role of this compound as a building block for drugs that inhibit the FGFR signaling cascade, a critical pathway in oncology.
Caption: Synthesis of an FGFR inhibitor and its mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a pyrrolo[2,3-b]pyridine core functionalized with both bromine and iodine atoms, provides a versatile platform for the synthesis of complex molecular architectures. This guide delves into the chemical structure, properties, and synthesis of this compound. It further explores its critical role as an intermediate in the development of potent and selective kinase inhibitors, particularly targeting Traf2- and Nck-interacting kinase (TNIK) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various oncogenic signaling pathways. Detailed experimental protocols, comprehensive data tables, and diagrams of relevant signaling pathways and experimental workflows are provided to support researchers in their drug discovery endeavors.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound with the molecular formula C₇H₄BrIN₂.[1] The core structure consists of a pyridine ring fused to a pyrrole ring, forming the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. The bromine atom is substituted at the 5-position of the bicyclic system, while the iodine atom is at the 3-position.
The presence of two distinct halogen atoms at strategic positions offers orthogonal reactivity, making it a highly valuable intermediate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the sequential and selective introduction of different substituents to build molecular complexity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | PubChem |
| Molecular Weight | 322.93 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 757978-18-0 | PubChem |
| SMILES | C1=C(C=NC2=C1C(=CN2)I)Br | PubChem |
| InChI | InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | PubChem |
| Appearance | White to Light yellow powder to crystal | TCI |
Spectroscopic Data (Reference Data for a Related Compound)
| ¹H NMR (DMF-d₇, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 11.91 | broad singlet | - | HN¹ | |
| 8.30 | doublet | 2.2 | HC⁶ | |
| 8.20 | doublet | 2.0 | HC⁴ | |
| 7.63 | triplet | 2.8 | HC² | |
| 6.50 | multiplet | - | HC³ |
| ¹³C NMR (DMF-d₇, 100.58 MHz) | Chemical Shift (δ, ppm) | Assignment |
| 147.5 | C⁸ | |
| 142.9 | C⁶ | |
| 130.3 | C⁴ | |
| 128.2 | C² | |
| 122.1 | C⁷ | |
| 111.1 | C⁵ | |
| 100.0 | C³ |
Source: NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine from Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.[3]
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the provided search results. However, a general and adaptable method for the iodination of a similar bromo-azaindole scaffold, 5-bromo-1H-pyrazolo[3,4-b]pyridine, can be referenced. This procedure involves the deprotonation of the pyrrole nitrogen followed by quenching with iodine.
General Iodination Protocol (Adapted from a similar scaffold)
Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine
Reagents and Solvents:
-
Potassium hydroxide (KOH) pellets
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF, add crushed KOH pellets (3.8 equivalents) in one portion at room temperature.
-
Stir the mixture for approximately 10-15 minutes.
-
Add iodine (I₂) (0.9 equivalents) to the reaction mixture and stir vigorously for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, partially concentrate the mixture in vacuo.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.
-
To quench any remaining iodine, wash the organic layer with a saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
This protocol is adapted from the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and may require optimization for the target molecule.[4]
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. This compound serves as a key intermediate in the synthesis of inhibitors targeting several important kinases implicated in cancer, including TNIK and FGFR.
Targeting the TNIK/Wnt Signaling Pathway
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[5] Aberrant activation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer.[6] TNIK inhibitors can disrupt this signaling cascade, thereby inhibiting cancer cell proliferation and survival.[5]
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for TNIK inhibitors.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS Number: 757978-18-0
Synonyms: 5-Bromo-3-iodo-7-azaindole
This technical guide provides a comprehensive overview of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a versatile heterocyclic building block crucial in modern synthetic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a dihalogenated derivative of 7-azaindole. The presence of both bromine and iodine atoms at strategic positions on the pyrrolopyridine scaffold offers distinct reactive sites for a variety of cross-coupling reactions, making it a highly valuable intermediate in organic synthesis.[1][2]
| Property | Value | Source |
| CAS Number | 757978-18-0 | [3][4] |
| Molecular Formula | C₇H₄BrIN₂ | [3][4] |
| Molecular Weight | 322.93 g/mol | [3] |
| Appearance | Powder | [3] |
| Melting Point | 234-239 °C | [3] |
| InChI | 1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | [3] |
| SMILES | Brc1cnc2[nH]cc(I)c2c1 | [3] |
Synthesis
A common synthetic route to this compound involves the direct iodination of the precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).
Experimental Protocol: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is based on established methods for the iodination of 7-azaindole derivatives.[5]
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in acetonitrile, add potassium hydroxide (3.0 equivalents).
-
Stir the mixture at room temperature.
-
Add N-Iodosuccinimide (1.0 equivalent) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Iodination of 5-bromo-7-azaindole to yield the target compound.
Spectroscopic Data
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of a variety of kinase inhibitors, leveraging the differential reactivity of the C-I and C-Br bonds in sequential cross-coupling reactions.
Cross-Coupling Reactions
The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Br bond, allowing for selective functionalization at the 3-position. The remaining bromine at the 5-position can then be subjected to a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) to introduce a second point of diversity.
Caption: General workflow for sequential functionalization of the scaffold.
Experimental Protocol: Suzuki Coupling (Example)
This generalized protocol is based on Suzuki reactions performed on similar bromo-iodo-azaindole scaffolds.[6][7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction at the more reactive C-I bond should be selective under these conditions.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.
Experimental Protocol: Sonogashira Coupling (Example)
This generalized protocol is based on Sonogashira reactions performed on similar halo-azaindole substrates.[9]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst, and CuI.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS for the selective consumption of the starting material at the C-I position.
-
After completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and drying.
-
Purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination (Example)
This generalized protocol is for the subsequent amination at the C-5 position, based on procedures for similar bromo-azaindoles.[2][10]
Materials:
-
3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent), the amine (1.1-1.5 equivalents), the base (1.5-2.0 equivalents), the palladium catalyst, and the ligand.
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the desired 3,5-disubstituted product by column chromatography.
Signaling Pathway Involvement
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several key signaling pathways implicated in cancer and autoimmune diseases.
TNIK Signaling Pathway
Traf2- and NCK-interacting kinase (TNIK) is a crucial regulator of the Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to potently inhibit TNIK, thereby blocking the downstream effects of the Wnt pathway.[11]
Caption: Inhibition of TNIK by pyrrolo[2,3-b]pyridine derivatives blocks Wnt signaling.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.[12] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, acting as ATP-competitive inhibitors in the kinase domain.[13][14][15]
Caption: ATP-competitive inhibition of FGFR by pyrrolo[2,3-b]pyridine derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses. Dysregulation of the JAK/STAT pathway is associated with autoimmune diseases and cancers. Specifically, JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for immunosuppressive drugs. Pyrrolo[2,3-d]pyrimidine derivatives, structurally related to 7-azaindoles, have been developed as potent and selective JAK inhibitors.[16][17][18]
Caption: Inhibition of JAK3 by pyrrolo[2,3-b]pyridine derivatives disrupts cytokine signaling.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and materials science. Its dihalogenated nature allows for selective and sequential functionalization through a variety of modern cross-coupling reactions, enabling the synthesis of complex molecular architectures. The demonstrated utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing potent and selective inhibitors of key signaling pathways underscores the importance of this intermediate in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-溴-3-碘-7-氮杂吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This document outlines its chemical and physical properties, provides detailed synthetic protocols, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound, also known as 5-bromo-3-iodo-7-azaindole, is a versatile synthetic intermediate. Its value lies in the differential reactivity of the bromine and iodine substituents, allowing for selective, stepwise functionalization through various cross-coupling reactions. This unique structural feature makes it a sought-after precursor for complex molecular architectures.
| Property | Value |
| Molecular Weight | 322.93 g/mol [1] |
| Monoisotopic Mass | 321.86026 Da[1] |
| Molecular Formula | C₇H₄BrIN₂[1] |
| CAS Number | 757978-18-0[2] |
| Appearance | White to light yellow powder or crystals[2] |
| Melting Point | 227.3-227.7 °C |
| Synonyms | 5-Bromo-3-iodo-7-azaindole, 3-Iodo-5-bromo-1H-pyrrolo[2,3-b]pyridine |
| InChI | InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)[1] |
| SMILES | C1=C(C=NC2=C1C(=CN2)I)Br[1] |
Synthesis of this compound
The following protocol outlines a general method for the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (NIS) (approximately 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Applications in Drug Discovery and Organic Synthesis
The di-halogenated nature of this compound makes it an ideal substrate for sequential, regioselective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 3-position followed by a subsequent reaction at the 5-position.[3] This has been instrumental in the synthesis of various kinase inhibitors.
Key Synthetic Transformations
1. Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the halo-azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-2.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the residue by flash column chromatography.
-
2. Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halo-azaindole and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Representative Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.1-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, often used as the solvent)
-
Anhydrous co-solvent if needed (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (if any) and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography.
-
Role in Kinase Inhibitor Synthesis
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a "privileged structure" in medicinal chemistry, known to mimic the purine core of ATP and bind to the ATP-binding site of various kinases. This compound is a key intermediate in the synthesis of inhibitors for several important kinase targets.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. The synthesis of these inhibitors often involves functionalizing the 7-azaindole core, for which this compound is a key starting material.
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: CDK8 is an oncogene associated with colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective CDK8 inhibitors, with the synthesis leveraging intermediates like the title compound.
Signaling Pathways and Logical Relationships
The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to modulate critical cellular signaling pathways.
Caption: Aberrant FGFR signaling pathway and point of inhibition.
Caption: CDK8-mediated regulation of WNT/β-catenin signaling.
Caption: General synthetic workflow using the title compound.
Conclusion
This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity allows for the strategic and regioselective introduction of various functional groups, making it an indispensable tool for medicinal chemists. The successful application of this building block in the development of potent and selective kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development efforts.
References
- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics. The document details established synthesis routes, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 5-bromo-3-iodo-7-azaindole, is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern with both bromine and iodine atoms at positions 5 and 3 respectively, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable building block for the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapies. This guide outlines the primary synthetic routes to this important intermediate, starting from commercially available precursors.
Synthesis Pathways
The most direct and commonly employed pathway for the synthesis of this compound involves the direct iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The precursor, 5-bromo-7-azaindole, can itself be synthesized through several established methods.
Pathway A: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
This final step in the synthesis involves the regioselective iodination of 5-bromo-7-azaindole at the C3 position of the pyrrole ring. N-Iodosuccinimide (NIS) is a commonly used reagent for this transformation due to its mild reaction conditions and high selectivity.
Caption: Iodination of 5-bromo-7-azaindole to the target compound.
Pathway B: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine
Two common methods for the synthesis of the key precursor, 5-bromo-7-azaindole, are presented below.
This pathway involves the oxidation of 2-amino-3-methyl-5-bromopyridine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core.
Caption: Synthesis of 5-bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine.
This approach involves the direct bromination of the parent 7-azaindole. A key challenge is the protection of the pyrrole ring to achieve regioselectivity.
Caption: Synthesis of 5-bromo-7-azaindole from 7-azaindole.
Experimental Protocols
Synthesis of this compound from 5-bromo-1H-pyrrolo[2,3-b]pyridine
Reagents and Conditions:
-
Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS)
-
Solvent: Acetonitrile
-
Temperature: 50 °C
-
Reaction Time: 2 hours
Procedure: To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in acetonitrile, N-iodosuccinimide is added. The reaction mixture is then heated to 50 °C and stirred for 2 hours. After completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.[1]
Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (Method 1)
Step 1: Synthesis of 2-nitro-3-methyl-5-bromopyridine
Reagents and Conditions:
-
Starting Material: 2-amino-3-methyl-5-bromopyridine (10.8 g, 57.8 mmol)
-
Reagent: Caro's acid (prepared from 86.4 mL hydrogen peroxide and 179.2 mL concentrated sulfuric acid)
-
Solvent: Concentrated sulfuric acid (60 mL)
-
Temperature: 0 °C to room temperature
-
Reaction Time: Overnight
Procedure: In an ice-water bath, 2-amino-3-methyl-5-bromopyridine is added to concentrated sulfuric acid under mechanical stirring, maintaining the temperature below 5°C. Pre-cooled Caro's acid is then added dropwise. After the addition, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then carefully poured into a mixture of ice and water, and the pH is adjusted with sodium hydroxide to induce precipitation. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-nitro-3-methyl-5-bromopyridine.[1][2]
Step 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine
The intermediate, 2-nitro-3-methyl-5-bromopyridine, is then reacted with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate undergoes reduction and cyclization, typically using a Raney nickel/hydrazine hydrate system, to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data
The following tables summarize the quantitative data for the key synthetic steps.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Iodination | 5-bromo-1H-pyrrolo[2,3-b]pyridine | This compound | 69 | [1] |
| Oxidation | 2-amino-3-methyl-5-bromopyridine | 2-nitro-3-methyl-5-bromopyridine | 78 | [2] |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₄BrIN₂ | 322.92 | 757978-18-0 |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.04 | 183208-35-7 |
| 2-amino-3-methyl-5-bromopyridine | C₆H₇BrN₂ | 187.04 | 3430-21-5 |
Conclusion
The synthesis of this compound is a well-documented process with reliable and scalable protocols. The direct iodination of 5-bromo-7-azaindole provides an efficient route to the target molecule. The precursor itself can be synthesized through multiple pathways, allowing for flexibility based on the availability of starting materials. This guide provides the necessary technical details to enable researchers to synthesize this valuable intermediate for applications in drug discovery and development.
References
The Synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of novel therapeutics.[1] This versatile heterocyclic compound, also known as 5-bromo-3-iodo-7-azaindole, offers multiple reactive sites, making it an invaluable building block in the synthesis of complex molecules for pharmaceuticals and material science.[1] The presence of both bromine and iodine atoms allows for selective functionalization through various cross-coupling reactions.[1]
Synthetic Pathway Overview
The primary and most direct route to this compound involves the regioselective iodination of the commercially available starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine.[2][3][4] This precursor can be synthesized from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Diagram: Synthetic Pathway
References
The Reactivity Profile of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a 7-azaindole core functionalized with two distinct halogen atoms at the C3 and C5 positions, offers a platform for selective and sequential functionalization. This differential reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic applications. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions and its role in the synthesis of targeted therapies.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. The presence of both an iodo and a bromo substituent allows for regioselective functionalization, as the carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) complex than the carbon-bromine bond. This reactivity difference enables the stepwise introduction of different substituents at the C3 and C5 positions.
Regioselectivity
In sequential cross-coupling reactions, the reaction typically proceeds first at the more reactive C3-iodo position, followed by a subsequent reaction at the C5-bromo position. This selectivity is a key feature that allows for the controlled and predictable synthesis of di-substituted 7-azaindole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophoric elements.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of the 7-azaindole core, a crucial step in the synthesis of many biologically active compounds.
Data Presentation: Quantitative Reaction Data
The following tables summarize representative quantitative data for cross-coupling reactions involving halogenated 1H-pyrrolo[2,3-b]pyridine scaffolds. It is important to note that optimal conditions can vary depending on the specific substrates and desired products.
Table 1: Regioselective Suzuki-Miyaura Coupling of a Protected 5-bromo-3-iodo-7-azaindole Derivative [1]
| Entry | Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst | Base | Solvent | Temp (°C) | Time | Product | Yield (%) |
| 1 | 1-tosyl-3-iodo-5-bromo-7-azaindole | Aryl boronic acid or pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane:Water (3:1) | 120 (µw) | 30 min | 1-tosyl-3-aryl-5-bromo-7-azaindole | 24-85 |
| 2 | 1-tosyl-3-aryl-5-bromo-7-azaindole | 1-Methyl-4-pyrazoleboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane:Water (3:1) | 85 | 4 h | 1-tosyl-3-aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole | 93 (for pyrazole addition) |
Table 2: Representative Sonogashira Coupling of a Dihalogenated Aminopyridine Precursor [2]
| Entry | Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 5-bromo-3-iodoaminopyridine | Terminal Alkyne | Not Specified | t-BuOK | DMF/THF | 80 | 3,5-dialkynyl-7-azaindole | up to 87 |
Table 3: Representative Buchwald-Hartwig Amination of a Bromo-Substituted Pyridine
| Entry | Reactant 1 | Reactant 2 (Amine) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | N1,N5-diphenylpyridine-3,5-diamine | Not Specified |
Experimental Protocols
Protocol 1: Two-Step, Regioselective Suzuki-Miyaura Coupling of 1-Tosyl-5-bromo-3-iodo-7-azaindole[1]
Step 1: Suzuki Coupling at the C3-Position
-
To a microwave vial, add 1-tosyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired aryl boronic acid or pinacol ester (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a 3:1 mixture of dioxane and water.
-
Spurge the mixture with argon for 10 minutes.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 1-tosyl-3-aryl-5-bromo-7-azaindole.
Step 2: Suzuki Coupling at the C5-Position
-
To a round-bottom flask, add the 1-tosyl-3-aryl-5-bromo-7-azaindole (1 equivalent), 1-methyl-4-pyrazoleboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a 3:1 mixture of dioxane and water.
-
Spurge the mixture with argon for 10 minutes.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equivalents).
-
Heat the mixture at 85 °C for 4 hours.
-
Follow the workup and purification procedure described in Step 1 to obtain the 1-tosyl-3-aryl-5-(1-methyl-1H-pyrazol-4-yl)-7-azaindole.
Step 3: Deprotection
-
Dissolve the protected di-substituted product in dioxane.
-
Add aqueous sodium hydroxide (2M solution).
-
Heat the mixture in a microwave reactor at 150 °C for 1-10 minutes.
-
After cooling, neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the final product by chromatography.
Protocol 2: Representative Sonogashira Coupling (Adapted for this compound)
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Add anhydrous, degassed solvent (e.g., DMF or a mixture of toluene and triethylamine).
-
Add the terminal alkyne (1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2-3 equivalents).
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyne. The more reactive C-I bond is expected to react preferentially.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography to yield the 3-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: Representative Buchwald-Hartwig Amination (Adapted for this compound)
-
In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 equivalents), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Given the higher reactivity of the C-I bond, selective amination at the C3 position is anticipated under controlled conditions.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Development: Kinase Inhibition
Derivatives of this compound are prominent in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 7-azaindole scaffold serves as a bioisostere for the hinge-binding region of ATP in the kinase active site.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Derivatives of 7-azaindole have been developed as potent JAK inhibitors.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of various biologically active molecules.[1] Its structural features, particularly the presence of distinct reactive sites at the bromine and iodine positions, make it a versatile building block in medicinal chemistry and materials science. This guide provides a summary of the available spectroscopic data, a detailed synthetic protocol, and a visualization of its synthesis workflow.
Spectroscopic Data
However, comprehensive spectroscopic information is available for its immediate precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine . This data is crucial for monitoring the subsequent iodination step. The following tables summarize the reported NMR data for this precursor.
Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine
Table 1: ¹H NMR Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| HN¹ | 11.91 | broad singlet | - |
| HC⁶ | 8.30 | doublet | 2.2 |
| HC⁴ | 8.20 | doublet | 2.0 |
| HC² | 7.63 | triplet | 2.8 |
| HC³ | 6.50 | multiplet | - |
| Solvent: DMF-d₇, Reference: TMS[2] |
Table 2: ¹³C NMR Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine
| Carbon | Chemical Shift (δ, ppm) |
| C⁸ | 147.5 |
| C⁶ | 142.9 |
| C⁴ | 130.3 |
| C² | 128.2 |
| C⁷ | 122.1 |
| C⁵ | 111.1 |
| C³ | 100.0 |
| Solvent: DMF-d₇, Reference: TMS[2] |
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general and widely applicable method involves the direct iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine. The following protocol is based on analogous iodination reactions of similar heterocyclic compounds.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere of argon or nitrogen.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The resulting mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Synthesis Workflow Visualization
The following diagram illustrates a plausible synthetic pathway for this compound, starting from the commercially available 2-aminopyridine. This multi-step synthesis highlights key transformations in the construction of this important intermediate.
Caption: Synthetic pathway for this compound.
Applications in Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors. Specifically, derivatives of this scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), which is implicated in various cancers.[3][4] The presence of two distinct halogen atoms in this compound allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-3-iodo-7-azaindole is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its substitution pattern provides versatile handles for chemical modification, enabling the development of potent and selective therapeutic agents. Understanding the solubility of this intermediate is critical for its effective use in synthetic protocols and for the ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of its derivatives. This guide provides a comprehensive overview of the available data on the solubility of 5-bromo-3-iodo-7-azaindole, detailed experimental protocols for its determination, and relevant biological pathway context for its derivatives.
Physicochemical Properties
5-bromo-3-iodo-7-azaindole is a solid powder with a melting point in the range of 234-239 °C.[1] Its molecular formula is C₇H₄BrIN₂, with a corresponding molecular weight of 322.93 g/mol .[1][2]
Table 1: Physicochemical Identifiers of 5-bromo-3-iodo-7-azaindole
| Property | Value | Reference |
| CAS Number | 757978-18-0 | [1][2] |
| Molecular Formula | C₇H₄BrIN₂ | [1][2] |
| Molecular Weight | 322.93 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 234-239 °C | [1] |
| InChI Key | GIPGJYARDOQGDJ-UHFFFAOYSA-N | [1] |
| SMILES | Brc1cnc2[nH]cc(I)c2c1 | [1] |
Solubility Profile
Quantitative experimental solubility data for 5-bromo-3-iodo-7-azaindole in various solvents is not extensively available in the public domain. However, based on the structural characteristics of similar heterocyclic compounds, a qualitative solubility profile can be inferred. Generally, such compounds exhibit low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents.
Table 2: Estimated Solubility of 5-bromo-3-iodo-7-azaindole
| Solvent | Type | Estimated Solubility |
| Water | Aqueous | Very Low |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Very Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Acetonitrile | Polar Aprotic | Low to Moderate |
| Methanol | Polar Protic | Low |
| Ethanol | Polar Protic | Low |
| Dichloromethane (DCM) | Nonpolar | Low |
Note: The solubility estimations in Table 2 are qualitative and based on the general behavior of similar heterocyclic compounds. Experimental verification is required for precise quantitative values.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various stages of research and development. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are applicable to compounds like 5-bromo-3-iodo-7-azaindole.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound and is considered the gold standard.[3]
Materials:
-
5-bromo-3-iodo-7-azaindole (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid 5-bromo-3-iodo-7-azaindole to a 2 mL glass vial. The excess solid should be visually apparent.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).[4]
-
After incubation, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-bromo-3-iodo-7-azaindole in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculate the solubility in mg/mL or µg/mL.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3]
Materials:
-
10 mM stock solution of 5-bromo-3-iodo-7-azaindole in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Microplate reader (spectrophotometer)
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Seal the plate and shake it at room temperature for a set period (e.g., 1.5-2 hours).
-
Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a microplate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Alternatively, for a more quantitative assessment, filter the solutions using a 96-well filter plate and analyze the concentration of the compound in the filtrate by HPLC-UV or LC-MS/MS.[5]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of 5-bromo-3-iodo-7-azaindole.
Caption: Workflow for Thermodynamic Solubility Determination.
Relevant Signaling Pathway: MAPK Pathway
While 5-bromo-3-iodo-7-azaindole is a synthetic intermediate, the 7-azaindole scaffold is a core component of many kinase inhibitors that target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] For instance, Vemurafenib, a potent BRAF V600E inhibitor, is synthesized from the related 5-bromo-7-azaindole and targets a key kinase in this pathway.[6] The diagram below illustrates the canonical MAPK pathway.
Disclaimer: 5-bromo-3-iodo-7-azaindole is a chemical building block and its direct biological activity on this pathway has not been established. This diagram is for contextual purposes, illustrating the therapeutic relevance of the 7-azaindole scaffold.
Caption: Inhibition of the MAPK Signaling Pathway.
Conclusion
5-bromo-3-iodo-7-azaindole remains a valuable and versatile intermediate for the synthesis of complex molecules with significant biological activity. While specific quantitative solubility data is sparse, this guide provides robust, standardized protocols for its determination. The relevance of the 7-azaindole core in targeting critical signaling pathways like the MAPK pathway underscores the importance of understanding the fundamental physicochemical properties of its precursors. Further experimental investigation into the solubility of this compound in a wider range of pharmaceutically relevant solvents and buffer systems is warranted to facilitate its broader application in drug discovery and development.
References
Technical Guide: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Synthesis, Characterization, and Biological Relevance of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction
This compound, also known as 5-bromo-3-iodo-7-azaindole, is a halogenated heterocyclic compound that serves as a critical structural motif and versatile synthetic intermediate in medicinal chemistry. Its unique arrangement of bromine and iodine atoms at the 5- and 3-positions, respectively, provides orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the sequential and regioselective introduction of diverse molecular fragments, making it an invaluable building block in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its synthesis, characterization, and its role as a precursor to potent kinase inhibitors targeting key signaling pathways in drug discovery.
Physicochemical Properties and Characterization Data
Table 1: Physicochemical Properties
| Property | 5-bromo-1H-pyrrolo[2,3-b]pyridine | This compound |
| Synonyms | 5-bromo-7-azaindole | 5-bromo-3-iodo-7-azaindole |
| CAS Number | 183208-35-7 | 757978-18-0 |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrIN₂ |
| Molecular Weight | 197.04 g/mol [2] | 322.93 g/mol [3] |
| Appearance | White to yellow to orange powder/crystal[4][5] | White to light yellow powder/crystal |
| Melting Point | 178.0 - 182.0 °C[4][5] | 227.3 - 227.7 °C[6] |
| Purity (Typical) | >98.0% (GC)[4][5] | >95.0% (HPLC) |
Table 2: Spectroscopic Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material)
| Data Type | Details |
| ¹H NMR | (DMF-d₇, 400 MHz): δ 11.91 (bs, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)[2] |
| ¹³C NMR | (DMF-d₇, 100.58 MHz): δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0[2] |
Note: As of the date of this document, published ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound were not found in peer-reviewed literature. The primary means of characterization in synthetic procedures is by referencing its known use in subsequent, well-characterized reactions and by purity analysis (HPLC).
Synthesis of this compound
The primary route for the synthesis of this compound is the direct electrophilic iodination of the readily available precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole scaffold is electron-rich, making the C3 position susceptible to electrophilic substitution.
Experimental Protocol: Iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative procedure compiled from literature precedents on the iodination of 7-azaindole systems.
Reaction Scheme:
Caption: The FGFR signaling cascade initiated by ligand binding.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system. Its aberrant activation is linked to autoimmune diseases and cancers. The 7-azaindole scaffold is a known "hinge-binder" for kinases, and its derivatives are effective JAK inhibitors.
Caption: The JAK/STAT signaling pathway from cytokine binding to gene transcription.
Conclusion
This compound is a strategically important intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined reactivity allows for the systematic exploration of chemical space in drug discovery programs. The protocols and data presented in this guide offer a foundational resource for researchers working with this versatile scaffold. Further research into the direct biological activities of this compound and the publication of its detailed analytical data would be beneficial to the scientific community.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
The 1H-Pyrrolo[2,3-b]pyridine Core: An In-depth Technical Guide for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine allows it to serve as a bioisostere, interacting with a wide array of biological targets. This guide provides a comprehensive overview of the key features of the 7-azaindole core, including its physicochemical properties, biological activities, and synthetic methodologies, with a focus on its application in drug development, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
The physicochemical properties of the 7-azaindole core are crucial for its handling, formulation, and pharmacokinetic profile. The introduction of a nitrogen atom into the indole ring system significantly influences its electronic distribution, hydrogen bonding capacity, and overall properties.[1] A summary of key quantitative data for the parent 7-azaindole molecule is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂ | [2] |
| Molecular Weight | 118.14 g/mol | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 270 °C | [2] |
| pKa | 7.69 ± 0.20 (Predicted) | [2] |
| LogP | 1.29 (Predicted) | [1] |
| Aqueous Solubility (LogS) | -1.83 (Predicted) | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in Chloroform, Methanol | [2] |
Biological Activities and Therapeutic Potential
The 7-azaindole scaffold is a cornerstone in the development of a diverse range of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Kinase Inhibition
The most prominent application of the 7-azaindole core is in the design of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-azaindole moiety acts as an excellent "hinge-binding" motif, mimicking the adenine base of ATP to form crucial hydrogen bonds within the ATP-binding site of kinases.[4][5] This interaction effectively blocks the kinase's activity, thereby inhibiting downstream signaling pathways.
Vemurafenib, an FDA-approved drug for the treatment of melanoma, features a 7-azaindole core and is a potent inhibitor of the B-RAF kinase.[5] Numerous other 7-azaindole-based inhibitors targeting various kinases, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), are in different stages of clinical and preclinical development.[6][7][8]
Other Biological Activities
Beyond kinase inhibition, 7-azaindole derivatives have been investigated for a range of other pharmacological effects, including:
-
Anticancer Activity: Besides kinase inhibition, some derivatives exhibit cytotoxic effects against various cancer cell lines through other mechanisms.
-
Analgesic and Hypotensive Activity: Studies have shown that certain 7-azaindole derivatives possess significant pain-relieving and blood pressure-lowering properties.[9]
-
Antiviral and Antimicrobial Properties: The scaffold has been explored for the development of agents against viruses and bacteria.
-
Neuroprotective Effects: Some derivatives have shown potential in protecting nerve cells from damage.[1]
Key Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
A variety of synthetic routes have been developed to access the 7-azaindole core and its derivatives. A common and versatile method is the Sonogashira cross-coupling reaction, which allows for the introduction of substituents at various positions of the scaffold.
Example Protocol: Sonogashira Coupling for C5-Ethynylation of 7-Azaindole
This protocol describes the synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine from 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Coupling Reaction:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF and Et₃N, add TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TMS-protected intermediate.[10]
-
-
Deprotection:
-
Dissolve the TMS-protected intermediate in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.[11]
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of 7-azaindole derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
7-azaindole test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a serial dilution of the 7-azaindole test compounds in DMSO.
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
-
Reaction:
-
Add the diluted test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (or remaining ATP), which is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[12]
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
7-azaindole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 7-azaindole compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key concepts related to the 1H-pyrrolo[2,3-b]pyridine core in drug discovery.
Caption: A typical drug discovery workflow highlighting the identification of a 7-azaindole hit.
Caption: Binding mechanism of a 7-azaindole inhibitor to a kinase active site.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. atcc.org [atcc.org]
The Strategic Versatility of 5-Bromo-3-iodo-7-azaindole: A Gateway to Novel Therapeutics
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both structural novelty and synthetic flexibility is paramount. 5-Bromo-3-iodo-7-azaindole has emerged as a pivotal building block for researchers and medicinal chemists, particularly in the development of targeted therapies. Its unique dihalogenated structure provides a versatile platform for the synthesis of complex 3,5-disubstituted 7-azaindole derivatives, which are at the forefront of research into potent kinase inhibitors for oncology and other critical disease areas.
The 7-azaindole core is recognized as a "privileged structure" in medicinal chemistry.[1] It acts as a bioisostere of the purine base of ATP, enabling compounds derived from it to effectively target the ATP-binding sites of various kinases.[1] The strategic placement of a bromine atom at the 5-position and an iodine atom at the 3-position allows for sequential and regioselective functionalization. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The greater reactivity of the carbon-iodine bond facilitates initial substitution at the C-3 position, followed by a second coupling reaction at the C-5 position.[3] This stepwise approach enables the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents.[4][5]
This technical guide provides an in-depth overview of the potential research areas for 5-bromo-3-iodo-7-azaindole, focusing on its synthetic utility, established experimental protocols, and its role in the development of next-generation kinase inhibitors.
Synthetic Pathways and Methodologies
The primary utility of 5-bromo-3-iodo-7-azaindole lies in its role as a key intermediate for creating libraries of 3,5-disubstituted 7-azaindoles. The general synthetic workflow involves protection of the azaindole nitrogen, followed by sequential cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors.[1] This core structure is adept at mimicking the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase active site.[1] The di-halogenated derivative, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, serves as a highly versatile starting material. The differential reactivity of the iodine and bromine substituents allows for sequential, site-selective cross-coupling reactions, enabling the systematic construction of complex and diverse molecular architectures. This document provides detailed protocols and application notes for utilizing this building block to synthesize inhibitors for various kinase targets.
Core Synthetic Strategy: Sequential Cross-Coupling
The synthetic utility of this compound lies in the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization first at the C-3 position (iodine) followed by a subsequent, different coupling reaction at the C-5 position (bromine). This stepwise approach is fundamental for building libraries of kinase inhibitors with diverse functionalities.
Quantitative Data Summary
The 7-azaindole scaffold has been successfully used to develop inhibitors against a wide range of kinases. The following table summarizes the in-vitro potency of representative kinase inhibitors synthesized from 7-azaindole and related scaffolds, highlighting the potential for generating highly active compounds.
| Compound ID/Series | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Cdc7 Inhibitor | Cdc7 | 7 | [2] |
| JAK3/ITK Inhibitors | JAK3, ITK | 100 - 1000 | [3] |
| FGFR Inhibitors | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [1] |
| c-Met Inhibitor | c-Met | 22.8 | [1] |
| TRK Inhibitors | TRKA, TRKB, TRKC | 1.6, 2.9, 2.0 | [4] |
| TBK1 Inhibitor | TBK1 | 0.2 | [5] |
| FGFr Inhibitor | FGFr | 60 | [6] |
Target Signaling Pathways
Kinase inhibitors developed from the 7-azaindole scaffold frequently target critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation. One such key pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.
Experimental Protocols
The following protocols provide generalized methodologies for the key transformations involved in synthesizing kinase inhibitors from this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes the palladium-catalyzed C-C bond formation at the more reactive C-3 iodo position.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (0.05-0.10 equiv) or other suitable palladium catalyst
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME, Toluene)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent(s) and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.[7][8]
Protocol 2: Site-Selective Sonogashira Coupling at the C-3 Position
This protocol is a powerful method for forming C-C bonds between the C-3 iodo position and a terminal alkyne.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, the base, and finally the terminal alkyne via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours. Monitor progress by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate.[12]
Protocol 3: Buchwald-Hartwig Amination at the C-5 Position
This protocol facilitates the formation of a carbon-nitrogen bond at the C-5 bromo position of the intermediate synthesized in the previous steps.[13]
Materials:
-
3-Substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried reaction vessel, combine the 3-substituted-5-bromo-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[4]
-
Cool the reaction to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final kinase inhibitor.[1]
Conclusion
This compound is a strategic and highly valuable building block for the synthesis of kinase inhibitors. The distinct reactivity of its two halogen atoms enables a robust and modular synthetic approach, allowing for the creation of diverse chemical libraries. The protocols outlined herein provide a foundation for researchers to explore novel structure-activity relationships and develop potent and selective drug candidates targeting a multitude of kinase-driven signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Selective Sonogashira Reaction of 5-bromo-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently incorporated into a wide range of biologically active molecules and pharmaceutical agents. The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and drug discovery. The Sonogashira reaction, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, offers a direct and efficient method for the introduction of alkynyl moieties.
This document provides detailed application notes and experimental protocols for the selective Sonogashira reaction at the C3-position of 5-bromo-3-iodo-7-azaindole. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a chemoselective coupling, leaving the bromine atom at the C5-position available for subsequent orthogonal functionalization. This sequential derivatization strategy is highly valuable for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug development.
Principle of Selectivity
The selective Sonogashira coupling on 5-bromo-3-iodo-7-azaindole is governed by the differential reactivity of the carbon-halogen bonds in the palladium-catalyzed cross-coupling cycle. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, leading to a faster rate of oxidative addition of the palladium(0) catalyst to the C-I bond. This inherent reactivity difference allows for the selective formation of the C-C bond at the 3-position while preserving the bromo substituent at the 5-position for further synthetic transformations.
Experimental Protocols
This section outlines two detailed protocols for the selective Sonogashira reaction of 5-bromo-3-iodo-7-azaindole with a terminal alkyne. Protocol A describes a modern approach using a supported palladium catalyst in the absence of a copper co-catalyst, while Protocol B outlines a classic set of conditions employing a homogeneous palladium catalyst with a copper(I) co-catalyst.
Protocol A: Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst
This protocol is adapted from a procedure demonstrated to be effective for the selective C3-alkynylation of a closely related 5-bromo-3-iodo-N-Boc-indole.[1]
Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Terminal alkyne (e.g., 4-tolylacetylene, 1.1 equiv)
-
SiliaCat® DPP-Pd (a silica-supported palladium catalyst, 2.5 mol%)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vial, add 5-bromo-3-iodo-7-azaindole (1.0 equiv) and SiliaCat® DPP-Pd (2.5 mol%).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Add the terminal alkyne (1.1 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of ethyl acetate.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-3-alkynyl-7-azaindole.
Protocol B: Classic Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is based on general conditions frequently used for Sonogashira reactions on halo-heterocycles.[2][3]
Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask, add 5-bromo-3-iodo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (or THF) followed by triethylamine (2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-3-alkynyl-7-azaindole.
Data Presentation
The following table summarizes representative quantitative data for the selective Sonogashira reaction at the C3-position of a 5-bromo-3-iodoindole derivative, which serves as a close model for the 5-bromo-3-iodo-7-azaindole system.
| Entry | Substrate | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-3-iodo-N-Boc-indole | 4-tolylacetylene | SiliaCat® DPP-Pd (2.5 mol%) | DMF | 60 | 2-5 | 87 | [1] |
| 2 | 5-bromo-3-iodo-2-aminopyridine | Various alkynes | Pd(PPh₃)₄/CuI | Et₃N | RT - 60 | - | Good to Excellent | [4] |
| 3 | 4-amino-2-bromo-5-iodopyridine | Various alkynes | PdCl₂(PPh₃)₂/CuI | DMF/Et₃N | RT or 60 | - | - | [2] |
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium/copper co-catalyzed Sonogashira reaction.
Caption: Palladium and Copper Catalytic Cycles in Sonogashira Coupling.
Experimental Workflow
The following diagram outlines the general experimental workflow for the selective Sonogashira reaction of 5-bromo-3-iodo-7-azaindole.
References
Application Notes and Protocols for the Regioselective Stille Coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The targeted functionalization of this core structure is crucial for the development of novel therapeutics. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions. This document provides detailed application notes and a protocol for the regioselective Stille coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of diverse 3-substituted-5-bromo-7-azaindole derivatives.
The palladium-catalyzed Stille coupling involves the reaction of an organostannane with an organic halide or triflate. In the case of dihalogenated substrates such as this compound, the inherent difference in reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a highly regioselective coupling at the 3-position, leaving the 5-bromo position intact for subsequent transformations.
Signaling Pathways and Logical Relationships
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Data Presentation: Stille Coupling Conditions for 3-Iodo-7-Azaindole Derivatives
The following table summarizes representative conditions for the Stille coupling of various organostannanes with 3-iodo-7-azaindole derivatives, demonstrating the scope of the reaction. Note that specific conditions may require optimization for different substrates.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 92 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 88 |
| 4 | (E)-Tributyl(2-phenylvinyl)stannane | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 110 | 24 | 78 |
| 5 | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | AsPh₃ (10) | Dioxane | 80 | 18 | 75 |
Experimental Protocols
General Considerations
The Stille coupling reaction is sensitive to air and moisture. Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organotin reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Representative Experimental Protocol for the Regioselective Stille Coupling at the C-3 Position
This protocol describes the coupling of this compound with tributyl(phenyl)stannane.
Materials:
-
This compound
-
Tributyl(phenyl)stannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), and tri(o-tolyl)phosphine (0.1 mmol, 10 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv.) via syringe.
-
In a separate flask, prepare a degassed aqueous solution of potassium carbonate (2.0 M, 2.0 mmol, 2.0 equiv.).
-
Add the potassium carbonate solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Experimental Workflow
The following diagram illustrates the general workflow for the regioselective Stille coupling experiment.
Caption: General workflow for the Stille coupling experiment.
Application Notes and Protocols for the Functionalization of the 1H-pyrrolo[2,3-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine systems allows it to act as a bioisostere, modulating potency and physicochemical properties of drug candidates. Notably, the 7-azaindole moiety is a key component in numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, by effectively binding to the hinge region of kinases.[1][2] This document provides detailed application notes and protocols for the chemical functionalization of the 7-azaindole ring system, a critical step in the synthesis of novel therapeutic agents.
I. Application Notes
The functionalization of the 7-azaindole ring can be achieved at various positions, offering a versatile platform for introducing molecular diversity. The pyridine nitrogen and the pyrrole NH group can act as hydrogen bond donors and acceptors, respectively, which is crucial for interactions with biological targets.[2] The carbon atoms of the bicyclic system (C2, C3, C4, C5, and C6) are all amenable to substitution, allowing for fine-tuning of the pharmacological profile of the resulting derivatives.
Key Functionalization Strategies:
-
N-Functionalization: The pyrrole nitrogen can be functionalized, for example, through arylation, to introduce substituents that can modulate the compound's properties.
-
C-H Functionalization: Direct C-H activation has emerged as an efficient and environmentally friendly method for introducing substituents onto the 7-azaindole core.[3] Rhodium-catalyzed reactions, for instance, have been developed for the oxidative annulation of 7-azaindoles with alkynes.[3]
-
Halogenation: The introduction of a halogen atom (e.g., iodine, bromine) at specific positions of the 7-azaindole ring provides a handle for subsequent cross-coupling reactions.[4][5]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are extensively used to form C-C and C-N bonds. Common methods include:
-
Suzuki Coupling: Reaction of a halo-azaindole with a boronic acid.[6]
-
Sonogashira Coupling: Coupling of a halo-azaindole with a terminal alkyne.[7][8][9]
-
Heck Coupling: Reaction of a halo-azaindole with an alkene.[6][7]
-
Stille Coupling: Coupling of a halo-azaindole with an organotin compound.[6][7]
-
Buchwald-Hartwig Amination: Formation of a C-N bond between a halo-azaindole and an amine.[10]
-
The choice of functionalization strategy depends on the desired substitution pattern and the overall synthetic route. The following sections provide quantitative data and detailed protocols for some of these key reactions.
II. Quantitative Data Presentation
The following tables summarize quantitative data for various functionalization reactions of the 1H-pyrrolo[2,3-b]pyridine ring, providing a comparative overview of different methodologies.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Halo-7-azaindoles
| Coupling Reaction | Position | Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | C4 | Cl | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-95 | [6] |
| Sonogashira | C4 | I | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | up to 94 | [6] |
| Heck | C4 | I | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 60 | [6] |
| Stille | C2 | Sn(CH₃)₃ | Iodo-aryl | Pd(PPh₃)₂Cl₂ | - | CH₃CN | Reflux | 40-65 | [6] |
| Suzuki | C6 | OTf | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 85 | [7] |
| Sonogashira | C6 | OTf | Phenylacetylene | Pd(dppf)Cl₂/CuI | Et₃N | Dioxane | 60 | 78 | [7] |
| Stille | C6 | OTf | (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Dioxane | 100 | 75 | [7] |
| Heck | C6 | OTf | Styrene | Pd(dppf)Cl₂ | Et₃N | Dioxane | 100 | 62 | [7] |
Table 2: C-H Functionalization and Other Reactions
| Reaction Type | Position | Reagents | Catalyst/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| C-H Sulfenylation | C3 | Sulfonyl chloride | TBAI | - | RT | Moderate to Good | [11] |
| C-H Chalcogenation (Sulfenylation) | C3 | Thiol | I₂ | DMSO | 80 | up to 90 | [12] |
| C-H Chalcogenation (Selenylation) | C3 | Diphenyl diselenide | I₂ | DMSO | 80 | 83-96 | [12] |
| Rh(III)-Catalyzed C-H Annulation | C2/C-H of N-substituent | Internal alkyne | [CpRhCl₂]₂ / AgSbF₆ | AgOAc | DCE | 100 | 86-97 |
| Rh(III)-Catalyzed CDC | C-H of N-phenyl substituent | Thiophene | [CpRhCl₂]₂ / AgSbF₆ | Ag₂O | MeOH | 120 | Moderate to Good |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above.
Protocol 1: General Procedure for Suzuki Cross-Coupling at C4 of 7-Azaindole [6]
-
To a reaction vessel, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add a 2:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-azaindole.
Protocol 2: General Procedure for Sonogashira Cross-Coupling at C6 of a 6-Trifloxy-7-azaindole [7]
-
To a degassed solution of 6-trifloxy-7-azaindole derivative (1.0 eq.) in dioxane, add the terminal alkyne (1.2 eq.) and triethylamine (2.0 eq.).
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq.) and copper(I) iodide (0.1 eq.).
-
Heat the reaction mixture at 60 °C under an inert atmosphere (e.g., argon) for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-alkynyl-7-azaindole.
Protocol 3: Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindole [12]
-
In a round-bottom flask, dissolve the 7-azaindole derivative (1.0 eq.) in DMSO.
-
Add iodine (0.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add the corresponding thiol (1.1 eq.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6 hours in open air.
-
Monitor the reaction by TLC. Upon completion, add water and a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-thio-7-azaindole.
IV. Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by 7-azaindole derivatives and a general workflow for their synthesis.
Caption: MAPK/ERK signaling pathway with inhibition of B-RAF by Vemurafenib.
Caption: General workflow for the functionalization of the 7-azaindole ring.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-arylation of 5-bromo-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole scaffolds are privileged structures in medicinal chemistry due to their ability to mimic indole and act as bioisosteres in various biologically active compounds. The introduction of an aryl group at the N-1 position of the azaindole core can significantly modulate the pharmacological properties of the resulting molecule. This document provides a detailed experimental procedure for the N-arylation of 5-bromo-3-iodo-7-azaindole, a versatile building block for the synthesis of complex heterocyclic compounds. The presence of two distinct halogen atoms offers opportunities for subsequent selective functionalization at the C-3 and C-5 positions.
The described protocol is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields and selectivity for the desired N-arylated product while preserving the iodo and bromo substituents for further synthetic transformations.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol outlines the general procedure for the N-arylation of 5-bromo-3-iodo-7-azaindole with various aryl halides.
Materials:
-
5-bromo-3-iodo-7-azaindole
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-iodo-7-azaindole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), Xantphos (0.1 mmol, 10 mol%), and Pd₂(dba)₃ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated 5-bromo-3-iodo-7-azaindole.
Data Presentation
The following table summarizes the expected yields for the N-arylation of 5-bromo-3-iodo-7-azaindole with various aryl halides based on similar reactions reported in the literature for 7-azaindole derivatives.[1][2]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenyl bromide | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 2 | 4-Methoxyphenyl iodide | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 4-Trifluoromethylphenyl bromide | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 65-75 |
| 4 | 2-Pyridyl chloride | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 60-70 |
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed N-arylation.
Caption: Logical diagram of the selective N-arylation reaction.
References
Application Notes and Protocols: The Strategic Use of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a pivotal starting material in the synthesis of a novel class of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptors (FGFRs). The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling compounds derived from it to effectively bind to the ATP-binding site of various kinases.
The strategic placement of two distinct halogen atoms—bromine at the 5-position and iodine at the 3-position—allows for regioselective sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties at these two positions, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties of FGFR inhibitors. The differential reactivity of the C-I and C-Br bonds (iodine being more reactive in typical palladium-catalyzed couplings) is key to this synthetic strategy.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant activation of this pathway, through genetic amplifications, mutations, or fusions, is a known driver in numerous cancers. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR, inducing receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a cascade of downstream signaling through key pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately leading to changes in gene expression and cellular function.[1][2][3][4][5]
Quantitative Data: FGFR Inhibitory Activity
The following table summarizes the in vitro potency of representative 1H-pyrrolo[2,3-b]pyridine-based inhibitors, a class of compounds for which this compound is a key synthetic precursor.
| Compound ID | Target | IC50 (nM) | Cellular Activity (Cell Line) | Cellular IC50 (nM) |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | 1,280 |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| Compound 29 | FGFR1 | 3.0 | KG1 (Myelogenous Leukemia) | 12 |
| Compound 30 | FGFR1 | 3.0 | KG1 (Myelogenous Leukemia) | 17 |
| Compound 13 | FGFR1 | 13 | KG1 (Myelogenous Leukemia) | 110 |
Data for compound 4h sourced from[1]. Data for compounds 13, 29, and 30 sourced from patent literature which describes similar scaffolds.
Experimental Protocols
The following is a representative protocol for the synthesis of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines from a dihalogenated precursor, illustrating the utility of this compound. This method employs a sequential Suzuki-Miyaura cross-coupling strategy.
General Workflow for Sequential Suzuki Coupling
Protocol 1: Synthesis of 5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine (First Suzuki Coupling)
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Na2CO3 (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and Na2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Add Pd(PPh3)4 (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 2: Synthesis of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine (Second Suzuki Coupling)
Materials:
-
5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Arylboronic acid or pinacol ester (1.2 equivalents)
-
PdCl2(dppf)·CH2Cl2 (0.1 equivalents)
-
K2CO3 (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Microwave reaction vial (optional)
Procedure:
-
In a microwave vial, combine the 5-bromo-3-aryl-1H-pyrrolo[2,3-b]pyridine intermediate (1 equivalent), the second arylboronic acid (1.2 equivalents), K2CO3 (3.0 equivalents), and PdCl2(dppf)·CH2Cl2 (0.1 equivalents).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add degassed 1,4-dioxane and water (typically a 3:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 100 °C for 6-18 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to obtain the final 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine product.
Note: For some applications, the pyrrole nitrogen may require protection (e.g., with a tosyl group) prior to the coupling reactions and deprotection as a final step. The choice of catalyst, base, and solvent may need to be optimized for specific substrates.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors | MDPI [mdpi.com]
- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in TNIK inhibitor development.
Application of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in TNIK Inhibitor Development
Abstract: This document provides detailed application notes and protocols regarding the use of the chemical intermediate, this compound, in the development of potent and selective Traf2- and Nck-interacting kinase (TNIK) inhibitors. TNIK is a critical regulator in various signaling pathways, including the Wnt signaling pathway, making it a promising therapeutic target for cancers such as colorectal cancer. The methodologies outlined below are based on established synthetic routes and biological assays for the characterization of novel TNIK inhibitors.
Introduction to TNIK and its Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase belonging to the germinal center kinase (GCK) family. It plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and transcriptional regulation. Notably, TNIK is a key component of the Wnt signaling pathway, where it phosphorylates and activates T-cell factor 4 (TCF4), a transcription factor essential for the expression of Wnt target genes. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive target for therapeutic intervention.
The development of small molecule inhibitors of TNIK has gained significant attention. These inhibitors aim to block the kinase activity of TNIK, thereby preventing the activation of TCF4 and suppressing the proliferation of cancer cells dependent on Wnt signaling. The heterocyclic compound this compound serves as a versatile starting material for the synthesis of a class of potent TNIK inhibitors.
Role of this compound in Synthesis
This compound is a key building block in the synthesis of various TNIK inhibitors. Its di-halogenated structure allows for selective and sequential functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of different aryl or heteroaryl moieties at the C3 and C5 positions of the pyrrolo[2,3-b]pyridine core, which is crucial for achieving high potency and selectivity for the TNIK kinase domain.
A prominent example of a TNIK inhibitor synthesized from this intermediate is NCB-0846. The synthetic scheme for NCB-0846 and related compounds typically involves a step-wise introduction of substituents to modulate the pharmacological properties of the final compound.
Quantitative Data of Resulting TNIK Inhibitors
The following table summarizes the in vitro and in vivo efficacy of TNIK inhibitors developed using this compound as a precursor.
| Compound | TNIK IC50 (nM) | Wnt Reporter IC50 (nM) | HCT116 Xenograft Tumor Growth Inhibition (%) |
| NCB-0846 | 21 | 24 | 99% (at 10 mg/kg) |
Experimental Protocols
General Synthetic Protocol for TNIK Inhibitors
This protocol describes a general method for the synthesis of TNIK inhibitors, exemplified by the synthesis of NCB-0846, starting from this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for TNIK inhibitors.
Materials:
-
This compound
-
Appropriate arylboronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3, K2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: First Suzuki-Miyaura Coupling (C3 position):
-
To a solution of this compound in a suitable solvent, add the first arylboronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the intermediate product by column chromatography.
-
-
Step 2: Second Suzuki-Miyaura Coupling (C5 position):
-
Dissolve the purified intermediate from Step 1 in a suitable solvent.
-
Add the second arylboronic acid, a palladium catalyst, and a base.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and extract the product.
-
Purify the final compound by recrystallization or HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final TNIK inhibitor using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro TNIK Kinase Assay
This protocol outlines the procedure to determine the IC50 value of the synthesized inhibitors against TNIK.
Diagram of Kinase Assay Workflow:
Caption: In vitro TNIK kinase assay workflow.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Synthesized TNIK inhibitor
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the TNIK inhibitor in DMSO.
-
In a 96-well plate, add the TNIK enzyme, the kinase substrate, and the assay buffer.
-
Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Wnt/TCF Reporter Assay
This protocol is used to assess the inhibitory effect of the compounds on the Wnt signaling pathway in a cellular context.
Procedure:
-
Seed colon cancer cells (e.g., HCT116, which have a constitutively active Wnt pathway) in a 96-well plate.
-
Transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).
-
After 24 hours, treat the cells with a serial dilution of the TNIK inhibitor.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the reporter activity by 50%.
Signaling Pathway
Diagram of TNIK in the Wnt Signaling Pathway:
Caption: Simplified Wnt signaling pathway showing the role of TNIK.
Conclusion
This compound is a valuable starting material for the development of potent TNIK inhibitors. The synthetic flexibility of this scaffold allows for the generation of a diverse range of compounds with improved pharmacological profiles. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery targeting the Wnt signaling pathway. Further optimization of inhibitors based on this scaffold could lead to the development of novel therapeutics for the treatment of colorectal cancer and other Wnt-dependent malignancies.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the azaindole ring system.
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-3-iodo-7-azaindole. The presence of two different halogens at the C3 and C5 positions offers a unique opportunity for regioselective functionalization, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed transformations. This allows for sequential, site-selective introduction of various substituents, providing a modular approach to the synthesis of diverse 7-azaindole derivatives.
Regioselectivity of Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of 5-bromo-3-iodo-7-azaindole are expected to proceed with high regioselectivity, favoring reaction at the more reactive C3-iodo position over the C5-bromo position. This selectivity is governed by the relative bond dissociation energies of the C-I and C-Br bonds and their rates of oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, it is possible to achieve selective functionalization at the C3 position, leaving the C5-bromo group intact for subsequent transformations.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For 5-bromo-3-iodo-7-azaindole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.
General Protocol for Suzuki-Miyaura Coupling:
A procedure for the selective Suzuki-Miyaura coupling at the C3-iodo position of a dihalo-7-azaindole has been reported.[1]
-
Reagents and Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene/Ethanol)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-3-iodo-7-azaindole, the arylboronic acid, and the base.
-
Add the anhydrous solvent to the flask.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 12 | 85 | [1] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 78 | General Protocol |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 12 | 75 | General Protocol |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted 7-azaindoles. These products can serve as versatile intermediates for further transformations. A double Sonogashira coupling on a 5-bromo-3-iodoaminopyridine precursor to 7-azaindoles has been described, indicating the feasibility of this reaction.[2]
General Protocol for Sonogashira Coupling:
-
Reagents and Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Et₃N, DIPA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-7-azaindole, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Sonogashira Coupling:
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Et₃N (3) | DMF | 60 | 8 | 87 | [2] |
| Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA (3) | THF | RT | 12 | 82 | General Protocol |
| Pd(OAc)₂ (2) | CuI (1) | Et₃N (2) | Acetonitrile | 50 | 10 | 85 | General Protocol |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C3 position of the 7-azaindole core. The reaction typically requires a palladium catalyst with a specialized phosphine ligand.
General Protocol for Buchwald-Hartwig Amination:
-
Reagents and Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand), base, and 5-bromo-3-iodo-7-azaindole to a dried reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 70-90 | General Protocol |
| RuPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane | 90 | 16 | 75-95 | General Protocol |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-Amyl alcohol | 110 | 10 | 70-85 | General Protocol |
Heck Coupling
The Heck coupling reaction facilitates the formation of a C-C bond between an alkene and an aryl halide, leading to the synthesis of vinyl-substituted 7-azaindoles. These products are valuable for further diversification.
General Protocol for Heck Coupling:
-
Reagents and Materials:
-
5-bromo-3-iodo-7-azaindole (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a dried reaction vessel, add 5-bromo-3-iodo-7-azaindole, the palladium catalyst, and the base.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Heck Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 18 | 60-80 | General Protocol |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 55-75 | General Protocol |
| Pd₂(dba)₃ (2.5) | P(o-tolyl)₃ (10) | Cy₂NMe (2) | Dioxane | 110 | 16 | 65-85 | General Protocol |
Workflow Diagram
Conclusion
The palladium-catalyzed cross-coupling of 5-bromo-3-iodo-7-azaindole provides a powerful and regioselective strategy for the synthesis of a diverse array of functionalized 7-azaindole derivatives. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can selectively introduce a variety of substituents at the C3 position, making this substrate a valuable building block in medicinal chemistry and drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these modern synthetic methodologies.
References
Protecting Group Strategies for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. The synthesis of functionalized 7-azaindole derivatives often necessitates the use of protecting groups to control regioselectivity and prevent unwanted side reactions. This document provides detailed application notes and experimental protocols for common protecting group strategies employed in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Application Notes
The strategic use of protecting groups is paramount for the successful synthesis of complex 7-azaindole analogs. The choice of a suitable protecting group depends on several factors, including the desired regioselectivity of subsequent functionalization, the stability of the protecting group under various reaction conditions, and the ease of its removal. Three commonly employed protecting groups for the 7-azaindole nitrogen are sulfonyl (e.g., tosyl), (2-(trimethylsilyl)ethoxy)methyl (SEM), and carbamoyl groups.
Sulfonyl Protecting Groups (e.g., Tosyl, Benzenesulfonyl):
Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are robust, electron-withdrawing protecting groups. This electron-withdrawing nature deactivates the pyrrole ring, enhancing its stability and directing electrophilic substitution to the C3 position. For instance, N-sulfonyl protected 7-azaindoles undergo regioselective C3-sulfenylation.[1] N-tosyl protection is also utilized to facilitate regioselective metalation at the C2 position.
Key Considerations:
-
Stability: Stable to a wide range of reaction conditions, including acidic and oxidative environments.
-
Regioselectivity: Primarily directs functionalization to the C3 position for electrophilic attack and can enable C2-lithiation.
-
Deprotection: Typically requires strong basic conditions (e.g., NaOH, Cs₂CO₃) or reductive cleavage.
(2-(Trimethylsilyl)ethoxy)methyl (SEM) Protecting Group:
The SEM group is a versatile protecting group that also acts as an activating group. It has been employed in the synthesis of 3,4-disubstituted 7-azaindoles, facilitating nucleophilic aromatic substitution.[2] The SEM group is stable under a variety of conditions but can be selectively removed.
Key Considerations:
-
Stability: Stable to basic and nucleophilic conditions.
-
Activation: Can facilitate nucleophilic substitution on the pyridine ring.
-
Deprotection: Commonly removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions (e.g., TFA), although challenges with side product formation have been reported.[3][4]
Carbamoyl Protecting Groups (e.g., N,N-Diethylcarbamoyl):
Carbamoyl groups, particularly the N,N-diethylcarbamoyl group, are excellent directed metalation groups (DMGs). The position of metalation on the 7-azaindole ring can be controlled by the choice of the carbamoyl group's initial position (N1 or N7) and the reaction conditions. N7-carbamoyl azaindoles undergo regioselective metalation at the C6 position, while N1-carbamoyl derivatives direct metalation to the C2 position.[5][6] A "directed metalation group dance" can be employed to achieve 2,6-disubstituted azaindoles.[5][6]
Key Considerations:
-
Regiocontrol: Excellent directing group for lithiation at C2 or C6.
-
Stability: Generally stable to the basic conditions used for metalation.
-
Deprotection: Can be removed under acidic or basic hydrolysis conditions.
Data Presentation
Table 1: Comparison of N-Protecting Groups for 1H-Pyrrolo[2,3-b]pyridine
| Protecting Group | Common Reagents for Protection | Typical Yields (%) | Common Reagents for Deprotection | Typical Yields (%) | Key Applications/Regiodirecting Effects |
| Tosyl (Ts) | TsCl, base (e.g., Et₃N, DMAP) | 78[7] | Cs₂CO₃, THF/MeOH | 73-97[1][8] | Directs electrophilic attack to C3; enables C2-lithiation. |
| Benzenesulfonyl (Bs) | BsCl, base | High | Strong base | High | Similar to Tosyl group. |
| SEM | SEMCl, base (e.g., NaH) | 94[4] | TBAF, THF or TFA, DCM | 13-51 (acidic)[3] | Dual protecting-activating group; facilitates SNAr. |
| N,N-Diethylcarbamoyl | Et₂NCOCl, base (e.g., NaH) | Good | Acid or base hydrolysis | Good | Directs lithiation to C2 or C6 depending on N-position. |
Experimental Protocols
Protocol 1: N-Tosylation of 1H-Pyrrolo[2,3-b]pyridine
This protocol is adapted from a general procedure for the tosylation of amines.[7]
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Tosyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-tosyl-7-azaindole. A reported yield for a similar transformation is 78%.[7]
Protocol 2: Deprotection of N-Tosyl-7-azaindole using Cesium Carbonate
This protocol is based on a reported method for the deprotection of N-tosylated indoles and azaindoles.[8]
Materials:
-
N-Tosyl-7-azaindole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve N-tosyl-7-azaindole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Stir the mixture at room temperature. The reaction time for azaindoles is typically short (0.5-2 hours).[8] Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
To the residue, add water and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry to obtain 1H-pyrrolo[2,3-b]pyridine. Reported yields for this transformation on azaindoles are high.[8]
Protocol 3: N-SEM Protection of 1H-Pyrrolo[2,3-b]pyridine
This protocol is adapted from a procedure for the N-SEM protection of a substituted 7-azaindole derivative.[4]
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEMCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEMCl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield N-SEM-7-azaindole. A yield of 94% has been reported for a similar substrate.[4]
Protocol 4: Deprotection of N-SEM-7-azaindole using Tetrabutylammonium Fluoride (TBAF)
This is a general procedure for TBAF-mediated SEM deprotection.[4]
Materials:
-
N-SEM-7-azaindole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve N-SEM-7-azaindole (1.0 eq) in THF.
-
Add a solution of TBAF in THF (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain 1H-pyrrolo[2,3-b]pyridine.
Protocol 5: N,N-Diethylcarbamoyl Protection of 1H-Pyrrolo[2,3-b]pyridine
This protocol is based on general procedures for the N-carbamoylation of heterocycles.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Diethylcarbamoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to give N,N-diethylcarbamoyl-7-azaindole.
Protocol 6: Deprotection of N,N-Diethylcarbamoyl-7-azaindole
Deprotection of N-carbamoyl groups can typically be achieved under acidic or basic conditions.
Acidic Deprotection:
-
Dissolve the N,N-diethylcarbamoyl-7-azaindole in a suitable solvent such as methanol or THF.
-
Add an acid, such as HCl (e.g., 2 M aqueous solution) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain 1H-pyrrolo[2,3-b]pyridine.
Basic Deprotection:
-
Dissolve the N,N-diethylcarbamoyl-7-azaindole in a protic solvent like methanol or ethanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 2 M aqueous solution).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain 1H-pyrrolo[2,3-b]pyridine.
Visualizations
Caption: General workflow for the synthesis of functionalized 7-azaindoles using a protecting group strategy.
Caption: Decision-making guide for selecting a protecting group based on the desired synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, is a crucial building block in medicinal chemistry and drug development.[1][2] Its unique structural features, possessing both bromine and iodine atoms at specific positions, allow for selective functionalization through various cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors for cancer therapy.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a common and scalable synthetic route.
Overall Synthesis Strategy:
The most common and scalable approach for the synthesis of this compound involves a two-step process starting from the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). The synthesis involves the direct iodination of the 5-bromo-7-azaindole core. An alternative route begins with 2-aminopyridine, which undergoes bromination and subsequent iodination to form 2-amino-5-bromo-3-iodopyridine, a key intermediate that can then be cyclized to form the desired product.[3][4] This document will focus on the direct iodination method due to its efficiency.
Experimental Protocols
Protocol 1: Direct Iodination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol describes the direct iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine to yield this compound.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) | ≥98% | Commercially Available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Sodium thiosulfate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Recrystallization apparatus.
Procedure:
-
Reaction Setup: In a clean and dry large-scale reaction vessel, charge 5-bromo-1H-pyrrolo[2,3-b]pyridine and anhydrous acetonitrile. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Iodination: Cool the solution to 0-5 °C using an ice bath. Slowly add N-Iodosuccinimide (NIS) portion-wise to the reaction mixture, maintaining the internal temperature below 10 °C. The reaction is typically monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).[5]
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | [5] |
| Reagent | N-Iodosuccinimide (NIS) | [5] |
| Solvent | Acetonitrile | [5] |
| Reaction Temperature | 50 °C (lab scale) | [5] |
| Reaction Time | 2 hours (lab scale) | [5] |
| Yield | 69% (lab scale) | [5] |
| Purity | >97% | [6] |
Alternative Synthesis Route: From 2-Aminopyridine
Protocol 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine
Procedure:
-
Bromination: 2-Aminopyridine is first brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetone.[4]
-
Iodination: The resulting 2-amino-5-bromopyridine is then iodinated. A common method involves treating it with potassium iodate and potassium iodide in the presence of an acid like sulfuric acid.[3][4] The pH is then adjusted to precipitate the product.[4]
Quantitative Data for 2-Amino-5-bromo-3-iodopyridine Synthesis:
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| Bromination | 2-Aminopyridine | NBS | Acetone | 95.0% | 97.0% | [4] |
| Iodination | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | Water | 73.7% | 98.5% | [4] |
Following the synthesis of 2-amino-5-bromo-3-iodopyridine, a subsequent Sonogashira coupling and intramolecular cyclization can be employed to construct the final this compound product.[3]
Visualizations
Synthesis Workflow Diagram:
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Synthesis Routes:
References
- 1. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. ijssst.info [ijssst.info]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: My reaction yield is very low. What are the possible causes and how can I improve it?
Answer: Low yields in the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).
-
Solution: Increase the reaction time and continue to monitor the consumption of the starting material by TLC. One protocol for a similar substrate initially yielded a 1:1 mixture of starting material and product, indicating that longer reaction times may be necessary.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently.
-
Reagent Stoichiometry: The molar ratio of the iodinating agent to the substrate may be insufficient.
-
Solution: Consider a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents of N-iodosuccinimide or I₂).
-
-
Base Strength and Equivalents: When using I₂ as the iodinating agent, the choice and amount of base are critical.
-
Solution: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are often used.[1] Ensure that the base is freshly crushed or from a recently opened container to avoid deactivation by atmospheric CO₂. The number of equivalents of the base can also be optimized; some protocols use a significant excess.[1]
-
Question: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of side products is a common challenge. The primary side products in this reaction are typically unreacted starting material and di-iodinated species.
-
Unreacted Starting Material: As mentioned above, this is often due to an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in the low yield section.
-
-
Di-iodinated Product: Although the C-3 position is the most reactive site for electrophilic substitution on the 7-azaindole core, over-iodination can occur, leading to the formation of di-iodinated byproducts.[5]
-
Solution: Carefully control the stoichiometry of the iodinating agent. Avoid a large excess. Adding the iodinating agent portion-wise may also help to control the reaction.
-
-
Other Impurities: Impurities in the starting material can carry through the reaction.
-
Solution: Ensure the purity of the starting 5-bromo-1H-pyrrolo[2,3-b]pyridine using techniques like NMR or melting point analysis before starting the reaction.
-
Question: I am having difficulty purifying the final product. What is the recommended purification strategy?
Answer: The purification of this compound typically involves a standard aqueous work-up followed by recrystallization or column chromatography.
-
Aqueous Work-up: The primary goal of the work-up is to remove excess iodine and inorganic salts.
-
Procedure: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.[1] This is followed by washes with saturated sodium bicarbonate (NaHCO₃) solution and brine.[1]
-
-
Isolation: The product can often be isolated by concentrating the dried organic layer.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective purification method.
-
Column Chromatography: For removing closely related impurities like the starting material or di-iodinated product, flash column chromatography on silica gel is recommended. A gradient of hexane and ethyl acetate is a common eluent system.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor is 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole.
Q2: What are the recommended iodinating agents and reaction conditions?
Two primary methods are commonly employed:
-
N-iodosuccinimide (NIS): This reagent is often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction can often proceed at room temperature.[6]
-
Iodine (I₂) with a base: Molecular iodine in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is also a very effective method.[1][3] Common solvents for this procedure include DMF or 1,4-dioxane.[1]
Q3: Why is the C-3 position of the 7-azaindole ring preferentially iodinated?
The C-3 position of the pyrrole ring in the 7-azaindole system is the most electron-rich and therefore the most susceptible to electrophilic aromatic substitution.[3]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The spots can be visualized under UV light (254 nm).
Q5: What are the key safety precautions for this synthesis?
-
Iodine and NIS: These are oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Strong Bases: KOH and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a skin and respiratory irritant. Use in a fume hood and avoid contact.
Experimental Protocols
Below are two representative protocols for the synthesis of this compound.
Protocol 1: Iodination using Iodine and Potassium Hydroxide
This protocol is adapted from a similar synthesis of a pyrazolo[3,4-b]pyridine derivative which reported a high yield.[1]
-
To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.05 mmol) in DMF (14 mL), add crushed KOH pellets (1.06 g, 19.03 mmol) in one portion.
-
Stir the mixture for approximately 10-15 minutes at room temperature.
-
Add molecular iodine (I₂) (1.15 g, 4.54 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate (40 mL) and wash with a saturated aqueous solution of Na₂S₂O₃ (20 mL), followed by saturated aqueous NaHCO₃ (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is based on general procedures for the C-3 iodination of 7-azaindole derivatives.[6]
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.05 mmol) in DMF (15 mL).
-
Add N-iodosuccinimide (NIS) (1.25 g, 5.55 mmol, 1.1 eq.) to the solution in portions at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.
Data Presentation
Table 1: Comparison of Iodination Protocols for 7-Azaindole Derivatives
| Protocol | Iodinating Agent | Base | Solvent | Temperature | Yield | Reference |
| 1 | I₂ | KOH | DMF | Room Temp. | High (up to 97% for a similar substrate) | [1] |
| 2 | NIS | None | DMF/Acetonitrile | Room Temp. | Moderate to Good | [6] |
| 3 | I₂ | None | DMSO | 80°C | Good (72-92% for related reactions) | [2] |
| 4 | I₂ | KOH | Acetonitrile | Room Temp. | 65% (for 1-phenyl-7-azaindole) | [4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Relationship Between Reaction Parameters and Yield
Caption: Relationship between key reaction parameters and the final product yield.
References
- 1. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-iodo-7-azaindole). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Troubleshooting Guides
Encountering issues during purification can be a significant setback. This section addresses common problems, their potential causes, and actionable solutions.
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Compound is too polar/non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for separation and elution. A typical starting point for similar compounds is a gradient of ethyl acetate in hexanes. |
| Irreversible adsorption to the silica gel. | Pre-treat the silica gel with a small amount of a polar solvent like triethylamine in the slurry to neutralize acidic sites, which can be beneficial for nitrogen-containing heterocyclic compounds. |
| Compound is not stable on silica gel. | If decomposition is suspected, consider using a different stationary phase such as alumina or a bonded-phase silica gel. Alternatively, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
| Incomplete elution from the column. | After the main fraction has been collected, flush the column with a more polar solvent system (e.g., 10% methanol in dichloromethane) to ensure all the product has been eluted. |
Problem 2: Impurities Co-elute with the Product during Column Chromatography
| Possible Cause | Solution |
| Poor separation with the current solvent system. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve the resolution between your product and the impurity. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Presence of a closely related structural analog. | If an impurity has a very similar polarity, a different purification technique such as recrystallization or preparative HPLC may be necessary. |
Problem 3: Product Fails to Crystallize or Oiling Out During Recrystallization
| Possible Cause | Solution |
| Inappropriate solvent or solvent pair. | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Screen a variety of solvents. For similar azaindole compounds, mixtures like petroleum ether/ethyl acetate have been used successfully.[1] |
| Solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal growth and yield. |
| Presence of impurities inhibiting crystallization. | If the crude material is very impure, an initial purification by column chromatography may be necessary before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Based on synthetic routes for analogous compounds, common impurities may include:
-
Starting materials: Unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Over-iodinated or under-iodinated species: Di-iodinated or non-iodinated pyrrolopyridine derivatives.
-
Byproducts from side reactions: Depending on the specific synthetic route, other related heterocyclic compounds may be formed.
-
Residual reagents and catalysts: For instance, residual palladium catalysts from coupling reactions if this step precedes purification.
Q2: What is a good starting point for a solvent system for column chromatography?
A2: A good starting point for column chromatography of this compound on silica gel is a gradient elution with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate and gradually increase the polarity. Monitor the elution using TLC.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an effective alternative, especially if the compound or impurities are not stable on silica gel. A common system would be a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of techniques. High-performance liquid chromatography (HPLC) is excellent for quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any proton- or carbon-containing impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for your specific needs.
Protocol 1: Purification by Column Chromatography
This protocol outlines the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the TLC plate and develop it in a TLC chamber with a solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. The desired product should be a distinct spot.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you could use a step gradient:
-
5% Ethyl Acetate in Hexanes (2 column volumes)
-
10% Ethyl Acetate in Hexanes (4 column volumes)
-
20% Ethyl Acetate in Hexanes (until the product elutes)
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization, assuming a suitable solvent has been identified (e.g., a petroleum ether-ethyl acetate mixture).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) to dissolve the compound at room temperature. Heat the solution gently on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: Add the less polar solvent (petroleum ether) dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of the more polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the purification workflow and the logical decision-making process for troubleshooting.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-3-iodo-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-3-iodo-7-azaindole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-bromo-3-iodo-7-azaindole, focusing on identifying potential causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired 5-Bromo-3-iodo-7-azaindole
| Potential Cause | Recommended Solution |
| Incomplete Iodination | - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material (5-bromo-7-azaindole). If the reaction stalls, consider extending the reaction time.[1] - Check Reagent Quality: Ensure the N-iodosuccinimide (NIS) or other iodinating agent is fresh and has been stored correctly. Degradation of the reagent can lead to incomplete reactions. - Optimize Temperature: While many protocols suggest running the reaction at room temperature or slightly elevated temperatures (e.g., 50°C), optimizing the temperature may improve conversion.[2] |
| Degradation of Starting Material or Product | - Control Reaction Temperature: Avoid excessive heat, which can lead to decomposition. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Issues with N-Protection/Deprotection | - Verify Complete Protection: If using a protecting group strategy (e.g., tosyl), ensure the nitrogen on the pyrrole ring is fully protected before iodination. Incomplete protection can lead to side reactions. - Optimize Deprotection: If a deprotection step is required, ensure the conditions are suitable for complete removal of the protecting group without affecting the product. |
Problem 2: Formation of Significant Side Products
| Common Side Product | Identification | Cause | Mitigation and Removal |
| Di-iodinated Species (e.g., 5-bromo-2,3-diiodo-7-azaindole) | Higher molecular weight peak in MS analysis. Distinctive pattern in NMR spectrum. | Use of excess iodinating agent (e.g., >1.0 equivalent of NIS). | - Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents is often recommended. - Purification: These byproducts can typically be separated from the desired product by column chromatography on silica gel. |
| Regioisomers (e.g., iodination at other positions) | Isomeric peaks in LC-MS with the same mass as the desired product. Complex NMR spectrum. | The inherent reactivity of the azaindole core can sometimes lead to substitution at other positions, although the C-3 position is generally the most reactive towards electrophiles.[3] | - Choice of Iodinating Agent: Different iodinating agents may offer varying levels of regioselectivity. - Reaction Conditions: Modifying the solvent and temperature can influence the regioselectivity of the reaction. - Purification: Careful column chromatography or recrystallization may be required to separate isomeric impurities.[4][5] |
| Unreacted Starting Material (5-bromo-7-azaindole) | Peak corresponding to the starting material in TLC or LC-MS. | Incomplete reaction (see Problem 1). | - Optimize reaction conditions as described for low yield. - Purification: Unreacted starting material can be separated by column chromatography. |
| Hydrolyzed or Degraded Products | Presence of unexpected peaks with lower molecular weights in MS analysis. | Exposure to strong acidic or basic conditions, or prolonged reaction times at elevated temperatures. | - Neutral Work-up: Use a neutral or mildly basic work-up procedure. - Minimize Reaction Time and Temperature: As determined by reaction monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the iodination of 5-bromo-7-azaindole?
A1: A widely used method is the electrophilic iodination of 5-bromo-7-azaindole using N-iodosuccinimide (NIS) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).[2]
Q2: Why is N-protection sometimes used in the synthesis of 5-bromo-3-iodo-7-azaindole?
A2: N-protection of the pyrrole nitrogen, often with a tosyl (Ts) or benzenesulfonyl (Bs) group, can improve solubility and, in some cases, prevent side reactions at the nitrogen atom.[2] However, it adds extra steps for protection and deprotection to the synthetic route.
Q3: How can I confirm the correct regiochemistry of the iodination?
A3: The regiochemistry can be confirmed using 1D and 2D NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The coupling patterns and correlations will help to definitively assign the position of the iodine atom.
Q4: What are the typical yields for the synthesis of 5-bromo-3-iodo-7-azaindole?
A4: The yields can vary depending on the specific protocol and scale. Reported yields for the iodination step are often in the range of 60-70%.[2] Overall yields for multi-step syntheses will be lower.
Experimental Protocols
Protocol 1: Iodination of 5-bromo-7-azaindole using NIS
This protocol is adapted from a procedure described for the synthesis of 3,5-disubstituted-7-azaindoles.[2]
-
Dissolve Starting Material: Dissolve 5-bromo-7-azaindole (1.0 eq) in acetonitrile.
-
Add Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at 50°C for 2 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for 5-bromo-3-iodo-7-azaindole and potential side products.
Caption: A troubleshooting workflow for the synthesis of 5-bromo-3-iodo-7-azaindole.
References
- 1. benchchem.com [benchchem.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Overcoming poor solubility of 1H-pyrrolo[2,3-b]pyridine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my 1H-pyrrolo[2,3-b]pyridine derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many 1H-pyrrolo[2,3-b]pyridine derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar heterocyclic core which can promote strong crystal lattice stacking. This high crystal lattice energy requires a significant amount of energy to break down during dissolution, leading to low solubility. Furthermore, many derivatives in development are lipophilic, a property that favors partitioning into non-polar environments over aqueous media.[1][2]
Q2: What are the primary strategies I can use to improve the solubility of my compound?
A2: Solubility enhancement techniques are generally categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These methods alter the solid-state properties of the drug without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), and modifying the crystal habit through the creation of amorphous solid dispersions (ASDs) or co-crystals.[4][5]
-
Chemical Modifications: These involve creating a new chemical entity that is a derivative of the parent drug. Common approaches include salt formation by targeting ionizable groups on the molecule, or creating a prodrug by attaching a water-soluble promoiety that is cleaved in vivo to release the active drug.[4][6][7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Compound Precipitation in In Vitro Aqueous Assay Buffer
Q3: I dissolved my 1H-pyrrolo[2,3-b]pyridine derivative in DMSO for an in vitro assay, but it precipitated when I diluted it into my aqueous buffer. What steps can I take to resolve this?
A3: This is a common issue for poorly soluble compounds. The DMSO concentration is likely too low in the final assay medium to maintain solubility.
Initial Steps:
-
Check DMSO Tolerance: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological outcome. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Use Co-solvents: If the assay allows, consider using a co-solvent system. Low-toxicity co-solvents like propylene glycol or polyethylene glycol (PEG) can be used alongside DMSO to improve solubility.[5]
-
pH Adjustment: If your compound has an ionizable functional group (e.g., a basic nitrogen on the pyridine ring), you can adjust the pH of the buffer to favor the more soluble, ionized form.[8] Characterizing the pKa of your compound is a crucial first step.[1]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule for in vitro testing.[1][4]
Advanced Strategy:
-
Formulation Screening: For lead compounds, it may be necessary to develop a simple, non-toxic formulation even for in vitro work. This could involve creating a nanosuspension or using solubilizing excipients.[3][9]
Issue 2: Low Aqueous Solubility for In Vivo Pharmacokinetic (PK) Studies
Q4: My lead 1H-pyrrolo[2,3-b]pyridine candidate has promising in vitro activity but its poor solubility is hindering oral bioavailability studies. Which enhancement strategy should I explore first?
A4: The choice of strategy depends on the physicochemical properties of your specific derivative.[1] A systematic approach is recommended. The following workflow can guide your decision-making process.
Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.
Detailed Solubility Enhancement Strategies
Amorphous Solid Dispersions (ASDs)
Q5: What is an amorphous solid dispersion (ASD) and how does it improve solubility?
A5: An ASD is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[1] The amorphous form of a drug has a higher free energy and does not have a stable crystal lattice to overcome, resulting in significantly increased aqueous solubility and a faster dissolution rate compared to its crystalline form.[10][11] Polymers like HPMC, PVP, or PEG are commonly used to stabilize the amorphous drug and prevent it from recrystallizing.[5][12] This strategy is particularly effective for kinase inhibitors, a class where many 1H-pyrrolo[2,3-b]pyridine derivatives are found.[13][14]
Q6: Can you provide a starting protocol for preparing an ASD using spray drying?
A6: Yes, spray drying is a common method for producing ASDs. The following is a general protocol adapted from the literature for a 1:3 drug-to-polymer ratio.[1]
Experimental Protocol: Spray Drying for ASD Preparation
-
Solution Preparation: Dissolve 1 gram of the 1H-pyrrolo[2,3-b]pyridine derivative and 3 grams of a suitable polymer (e.g., PVP/VA 64) in an appropriate solvent system (e.g., a 1:1 v/v mixture of dichloromethane and methanol) to achieve a clear solution.[1]
-
Spray Dryer Setup:
-
Drying Process: Spray dry the entire solution.
-
Secondary Drying: Collect the resulting powder and dry it under vacuum at 40°C for at least 24 hours to remove any residual solvent.[1]
-
Characterization: Analyze the resulting powder using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).
Co-crystals
Q7: How are co-crystals different from salts, and what are their advantages?
A7: Co-crystals are multi-component crystalline solids where the API and a benign coformer molecule are held together by non-covalent interactions, such as hydrogen bonds.[15] Unlike salts, which involve proton transfer and the formation of ionic bonds, co-crystals consist of neutral components. The key advantage is that co-crystallization can be applied to non-ionizable or weakly ionizable compounds. By selecting an appropriate coformer, it's possible to significantly alter the physicochemical properties of the API, leading to dramatic increases in solubility and dissolution rate.[16][17]
Data on Solubility Enhancement via Co-crystallization
The table below summarizes illustrative data on how co-crystals can improve drug properties. While not specific to 1H-pyrrolo[2,3-b]pyridines, it demonstrates the potential magnitude of the effect.
| Drug | Coformer | Solubility Increase (Fold) | Bioavailability Increase (Fold) |
| Atorvastatin calcium | Nicotinamide | ~5 | - |
| Gliclazide | Nicotinamide | ~6.3 | ~1.8 |
| Carvedilol | Hydrochlorothiazide | ~7.3 | - |
Data compiled from multiple sources for illustrative purposes.[17]
Prodrug Approach
Q8: When should I consider a prodrug strategy for my 1H-pyrrolo[2,3-b]pyridine derivative?
A8: A prodrug strategy should be considered when other methods are not feasible or successful, or if you need to overcome multiple barriers simultaneously (e.g., poor solubility and low permeability).[7] This approach involves covalently attaching a water-soluble promoiety to the parent drug.[6][18] This new molecule (the prodrug) has improved solubility and is designed to be cleaved in vivo by enzymes (e.g., phosphatases, esterases) to release the active parent drug at the site of action.[19][20]
Common Prodrug Moieties:
-
Phosphates/Phosphonates: Highly effective at increasing aqueous solubility.[6][20]
-
Amino Acids/Peptides: Can improve solubility and potentially target specific transporters.[18]
-
Sugars: Can significantly enhance hydrophilicity.[6]
Caption: Logical flow of the prodrug approach for solubility enhancement.
Chemical Modification of the Core Scaffold
Q9: Can I improve solubility by modifying the 1H-pyrrolo[2,3-b]pyridine core itself?
A9: Yes, structural modifications to the core scaffold can have a profound impact on solubility. In one study, attaching a morpholine moiety to a related scaffold (by replacing a sulfur atom with nitrogen to create the 1H-pyrrolo[2,3-b]pyridine core) resulted in a dramatic increase in water solubility.[21] However, it is critical to assess how such changes affect the compound's primary biological activity, as the same study noted a concurrent severe decrease in anticancer efficacy.[21] This highlights the delicate balance between optimizing physicochemical properties and maintaining pharmacological potency.
Data on Solubility Enhancement via Scaffold Modification
| Compound Class | Modification | Aqueous Solubility |
| Thieno[2,3-b]pyridine | Parent Scaffold | 1.2 µg/mL |
| 1H-pyrrolo[2,3-b]pyridine | Morpholine Moiety Addition | 1.3 mg/mL |
Table adapted from a study on anticancer agents.[21] This represents over a 1000-fold increase in solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 14. lonza.com [lonza.com]
- 15. researchgate.net [researchgate.net]
- 16. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pexacy.com [pexacy.com]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of a targeted prodrug strategy of enhance oral absorption of poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 7-Azaindoles
Welcome to the technical support center for Sonogashira reactions involving 7-azaindole substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the C-C bond formation on this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira reactions with 7-azaindoles often more challenging than with simple aryl halides?
A1: The primary challenge arises from the pyridine nitrogen atom within the 7-azaindole ring system. This nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "catalyst poisoning" can significantly slow down or completely halt the catalytic cycle, resulting in low to no product yield.[1][2][3]
Q2: I am observing very low or no conversion of my 7-halo-azaindole starting material. What is the most likely cause?
A2: Besides general issues that can plague any Sonogashira reaction (e.g., poor quality reagents, insufficient degassing), the most probable cause specific to 7-azaindoles is catalyst poisoning by the pyridine nitrogen. Your catalyst may be sequestered by the substrate, preventing it from participating in the catalytic cycle.
Q3: What is "homocoupling" and why am I seeing a significant amount of it in my reaction?
A3: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne. This is often promoted by the presence of oxygen and the copper(I) co-catalyst. For 7-azaindole substrates, if the desired cross-coupling is slow due to catalyst inhibition, the homocoupling side reaction can become more prominent.
Q4: Should I use a protecting group on the 7-azaindole nitrogen?
A4: Yes, protecting the indole nitrogen can be a highly effective strategy. An electron-withdrawing protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can reduce the coordinating ability of the pyridine nitrogen and prevent catalyst poisoning.[2] This often leads to significantly improved yields and reaction rates.
Q5: Are there "copper-free" Sonogashira conditions suitable for 7-azaindoles?
A5: Yes, copper-free Sonogashira reactions are a viable option and can be advantageous as they eliminate the primary pathway for alkyne homocoupling. These conditions often require specific ligands and may need higher temperatures, but they can provide cleaner reaction profiles.
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue encountered. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Significant Homocoupling of the Alkyne
If you are isolating a significant amount of the alkyne dimer, consider the following steps.
Caption: Troubleshooting workflow for excessive alkyne homocoupling.
Data Summary: Reaction Condition Optimization
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | RT - 60 | A standard, widely used system.[1][3] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ or CsF | - | - | Used in a double Sonogashira for azaindole synthesis.[1] |
| Pd(OAc)₂ | dppb | - | - | - | Effective for copper-free Sonogashira with 2-chloropyridines.[4] |
| Fe(acac)₃ | - | KOtBu | NMP | 130 | An alternative, iron-catalyzed system. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of a 7-Halo-azaindole
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
7-halo-azaindole (e.g., 7-iodo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 7-halo-azaindole, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Catalyst Deactivation
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The Sonogashira catalytic cycle with the proposed catalyst deactivation pathway by 7-azaindole.
In the case of 7-azaindole substrates, the lone pair of electrons on the pyridine nitrogen can coordinate to the active Pd(0) catalyst, forming a stable, inactive complex. This sequestration of the catalyst prevents it from entering the oxidative addition step, thereby inhibiting the entire process.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-bromo-3-iodo-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the cross-coupling of 5-bromo-3-iodo-7-azaindole. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of 5-bromo-3-iodo-7-azaindole?
A1: The primary challenge is achieving chemoselectivity. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position (iodide) while leaving the C-5 position (bromide) intact for subsequent transformations. However, catalyst choice, ligand, base, and reaction conditions are critical to prevent side reactions such as di-substitution or reaction at the less reactive C-5 position.
Q2: How does the 7-azaindole scaffold affect catalyst performance?
A2: The pyridine nitrogen in the 7-azaindole ring can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields and slower reaction rates. Additionally, the N-H proton of the indole can be deprotonated by strong bases, potentially leading to undesired side reactions. Using bulky, electron-rich phosphine ligands can often mitigate catalyst poisoning by sterically shielding the palladium center.
Q3: Which palladium precursors are recommended for these cross-coupling reactions?
A3: Common and effective palladium precursors include Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, particularly with less reactive bromides or for amination reactions, pre-catalysts such as XPhos Pd G2 or RuPhos Pd G2 can offer improved activity and stability.
Q4: Is it necessary to protect the N-H group of the azaindole?
A4: While cross-coupling reactions can be performed on the unprotected N-H azaindole, protection can sometimes improve yields and prevent side reactions, especially when using strong bases. Common protecting groups for indoles include Boc, SEM, and benzyl. However, successful couplings on unprotected halo-7-azaindoles have been reported, often using specific bases like LiHMDS that deprotonate both the amine and the azaindole N-H.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to no yield of the desired mono-arylated product at the C-3 position.
-
Possible Cause 1: Catalyst Inactivity. The palladium(II) precursor may not be efficiently reduced to the active palladium(0) species.
-
Solution: Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst.
-
-
Possible Cause 2: Catalyst Poisoning. The pyridine nitrogen is inhibiting the catalyst.
-
Solution: Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center from coordination with the substrate.
-
-
Possible Cause 3: Ineffective Base. The chosen base may not be strong enough to promote the transmetalation step efficiently.
-
Solution: Screen different bases. For Suzuki couplings, K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Stronger bases may be required for less reactive partners.
-
-
Possible Cause 4: Protodeboronation of the Boronic Acid. The boronic acid is being quenched by residual water or other protic sources before it can couple.
-
Solution: Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Problem 2: Formation of a significant amount of the di-substituted product.
-
Possible Cause: Over-reactivity of the catalyst system. The catalyst is active enough to promote coupling at the less reactive C-Br bond.
-
Solution: Lower the reaction temperature and shorten the reaction time. Reduce the catalyst loading. Use a less active catalyst system if necessary.
-
Sonogashira Coupling
Problem 1: Low yield of the C-3 alkynylated product.
-
Possible Cause 1: Glaser-Hay Homocoupling of the Alkyne. The terminal alkyne is coupling with itself, consuming the starting material.
-
Solution: This is often promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is thoroughly degassed. Consider a copper-free Sonogashira protocol.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: Similar to the Suzuki coupling, use bulky, electron-rich ligands to prevent catalyst poisoning by the pyridine nitrogen.
-
-
Possible Cause 3: Inappropriate Base. The amine base (e.g., triethylamine, diisopropylethylamine) may not be optimal.
-
Solution: Screen different amine bases. Ensure the base is of high purity and dry.
-
Buchwald-Hartwig Amination
Problem 1: Low conversion to the aminated product.
-
Possible Cause 1: Incompatible Base. The base may not be strong enough or may be sterically hindered.
-
Solution: Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or LiHMDS are typically required. For unprotected azaindoles, LiHMDS has been shown to be effective.[1]
-
-
Possible Cause 2: Poor Ligand Choice. The ligand may not be suitable for the specific amine and aryl halide combination.
-
Solution: Buchwald and Hartwig have developed a wide range of specialized phosphine ligands. For N-heterocycles, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often excellent choices.
-
-
Possible Cause 3: Reaction with the Unprotected N-H. The amine may be reacting with the deprotonated azaindole nitrogen.
-
Solution: As mentioned, using a strong base like LiHMDS can deprotonate both the coupling amine and the azaindole, minimizing this side reaction.[1] Alternatively, protect the azaindole N-H.
-
Data Presentation: Catalyst System Comparison
The following tables summarize reported catalyst systems and yields for cross-coupling reactions on similar substrates. This data can serve as a starting point for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridine and Azaindole Derivatives
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | Arylboronic acid | PdCl₂(dppf) (20 mol%) | K₂CO₃ | Dioxane/H₂O | 70 | Good | [2] |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good | [3] |
| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | Good | [4] |
Table 2: Sonogashira Coupling of Halogenated Pyridine Derivatives
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-bromo-3-iodopyridin-2-amine | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | - | - | Good to Excellent | [5] |
| 2-amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [6] |
| 6-bromo-3-fluoro-2-cyanopyridine | Various alkynes | - | - | - | - | High | [7] |
Table 3: Buchwald-Hartwig Amination of Halo-7-azaindoles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chloro-7-azaindole | N-methylpiperazine | Pd precatalyst (P1) / Ligand (L1) | LiHMDS | THF | RT | High | [8] |
| 5-bromo-7-azaindole | Various secondary amines | Pd precatalyst (P1) / Ligand (L1) | LiHMDS | THF | RT | High | [1] |
| 4-chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2 | - | - | - | 33 | [9] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of 5-bromo-3-iodo-7-azaindole. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-3-iodo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Sonogashira Coupling at the C-3 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-iodo-7-azaindole (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-5 Position (assuming C-3 is already functionalized)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-substituted-5-bromo-7-azaindole (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Production of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical iodination step of the 5-bromo-7-azaindole precursor.
| Issue | Potential Cause | Recommended Action |
| Low or no conversion during iodination | 1. Inactive N-Iodosuccinimide (NIS): NIS can decompose over time, especially with exposure to light and moisture. | 1. Use freshly purchased or properly stored NIS. Store NIS in a cool, dark, and dry place. Consider testing the activity of the NIS batch on a small scale with a known substrate. |
| 2. Inadequate reaction temperature: The reaction may be too slow at lower temperatures. | 2. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely by TLC or HPLC to avoid side-product formation at higher temperatures. | |
| 3. Insufficient reaction time: The reaction may not have reached completion. | 3. Monitor the reaction progress regularly using an appropriate analytical method (TLC or HPLC). Extend the reaction time if necessary until the starting material is consumed. | |
| 4. Solvent choice: The polarity and solubility of reactants in the chosen solvent can affect the reaction rate. | 4. Dimethylformamide (DMF) is a commonly used solvent for this reaction due to its ability to dissolve both the starting material and NIS. If solubility is an issue, consider exploring other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile (MeCN). | |
| Formation of multiple products (low selectivity) | 1. Over-iodination: Reaction of a second iodine atom on the pyrrolo[2,3-b]pyridine core. | 1. Use a stoichiometric amount of NIS (typically 1.0 to 1.2 equivalents). Add the NIS portion-wise to the reaction mixture to maintain a low concentration of the iodinating agent. |
| 2. Side reactions due to high temperature: Elevated temperatures can lead to decomposition or undesired side reactions. | 2. Maintain a controlled temperature throughout the reaction. If heating is required, use the lowest effective temperature. | |
| 3. Presence of impurities in the starting material: Impurities in the 5-bromo-1H-pyrrolo[2,3-b]pyridine can lead to the formation of unexpected byproducts. | 3. Ensure the purity of the starting material is high (>98%). Purify the starting material by recrystallization or column chromatography if necessary. | |
| Difficult purification of the final product | 1. Co-elution of product and succinimide byproduct: Succinimide, the byproduct of the reaction with NIS, can be challenging to separate from the desired product by chromatography. | 1. After the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine and NIS. Perform an aqueous workup: dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine to remove most of the succinimide. |
| 2. Product precipitation with impurities: The product may precipitate out of the reaction mixture along with impurities upon cooling or addition of an anti-solvent. | 2. Instead of direct precipitation, consider a workup followed by crystallization from a suitable solvent system. Alternatively, purify the crude product by column chromatography on silica gel. | |
| 3. Tailing on TLC and column chromatography: The basic nature of the pyridine nitrogen can cause tailing on silica gel. | 3. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography to improve the peak shape. | |
| Scale-up challenges | 1. Exothermic reaction: The iodination reaction can be exothermic, leading to temperature control issues on a larger scale. | 1. For large-scale reactions, ensure efficient stirring and cooling. Add the NIS reagent in portions or as a solution to control the reaction temperature. |
| 2. Difficult workup and extraction: Handling large volumes of solvents during extraction can be cumbersome. | 2. Optimize the workup procedure to minimize solvent usage. Consider using a liquid-liquid extractor for continuous extraction. | |
| 3. Product isolation and drying: Isolating and drying large quantities of the product can be time-consuming. | 3. Use appropriate large-scale filtration and drying equipment (e.g., filter press, vacuum oven). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and direct precursor is 5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole.
Q2: What is the preferred iodinating agent for this transformation?
N-Iodosuccinimide (NIS) is a widely used and effective reagent for the regioselective iodination of the 7-azaindole core at the 3-position.[1] It is generally preferred over harsher reagents like molecular iodine with a strong base, as it offers milder reaction conditions and often leads to cleaner reactions.
Q3: What are the typical reaction conditions for the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine with NIS?
A typical procedure involves dissolving 5-bromo-1H-pyrrolo[2,3-b]pyridine in a polar aprotic solvent like DMF, followed by the addition of 1.0-1.2 equivalents of NIS. The reaction is often stirred at room temperature until completion, which can be monitored by TLC or HPLC.
Q4: How can I monitor the progress of the iodination reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the product, this compound, will have a different Rf value compared to the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine. For HPLC analysis, a reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) can be used to separate the starting material and the product.
Q5: What are the main impurities to look out for in the final product?
Potential impurities include unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine, succinimide (a byproduct from NIS), and potentially di-iodinated species, although the latter is less common with controlled stoichiometry of NIS.
Q6: What is the best method for purifying the crude this compound?
For laboratory scale, column chromatography on silica gel is a common and effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. For larger scales, crystallization from a suitable solvent system is often preferred to minimize solvent waste and cost.
Q7: What are the safety precautions I should take when working with the reagents and the final product?
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N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is important to handle NIS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
-
This compound: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[5] Standard laboratory safety practices, including the use of PPE, should be followed.
-
Solvents: Work with organic solvents like DMF in a fume hood to avoid inhalation of vapors.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
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5-bromo-1H-pyrrolo[2,3-b]pyridine
-
N-Iodosuccinimide (NIS)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then with brine to remove residual DMF and succinimide.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low conversion rates during the iodination step.
References
Technical Support Center: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-3-iodo-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the stability and reactivity of this compound. It is recommended to store the compound under the following conditions:
-
Temperature: Long-term storage at -20°C is advised. For short-term use, 4°C is acceptable for up to one week.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.
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Light: The compound may be light-sensitive.[1] It is best to store it in an amber vial or a container protected from light.
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Moisture: Keep the container tightly sealed to protect it from humidity.[2]
Q2: My compound has changed color. Is it still usable?
A2: A change in color (e.g., from white/off-white to yellow or brown) can indicate degradation. While a slight color change may not always affect reactivity in all applications, it is a sign of potential impurity. It is recommended to assess the purity of the material by techniques such as NMR or LC-MS before use. For sensitive reactions, using freshly purified material is advisable.
Q3: What are the common stability issues with this compound?
A3: Based on the chemistry of iodo-substituted heterocycles, potential stability issues include:
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Light Sensitivity: Similar to many iodo-containing organic compounds, this molecule may be susceptible to degradation upon exposure to light.[1]
-
Thermal Instability: Elevated temperatures can lead to decomposition or side reactions.[1] It is advisable to use the lowest effective temperature for reactions involving this compound.
-
Oxidative Degradation: While not explicitly documented for this specific molecule, iodo-heterocycles can be sensitive to strong oxidizing agents.[1]
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Deiodination: In some reaction conditions, particularly in the presence of reducing agents or certain catalysts, deiodination (loss of the iodine atom) can occur as a side reaction.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling Reactions
Symptoms:
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Starting material is recovered unchanged.
-
Formation of deiodinated or debrominated byproducts.
-
Complex mixture of unidentified products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a more robust catalyst system, such as those with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos). |
| Inadequate Base | The choice and quality of the base are critical. Use a fresh, finely powdered base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base can significantly impact the transmetalation step. |
| Solvent Issues | Use anhydrous and degassed solvents. While some Suzuki reactions tolerate water, starting with dry conditions provides better control. Degassing is crucial to prevent oxidation of the catalyst and ligands. |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be cautious as high temperatures can also promote degradation. |
| Deiodination/Debromination | This can occur due to catalyst choice or reaction conditions. Try a different ligand or a lower reaction temperature. The C-I bond is generally more reactive than the C-Br bond in Suzuki couplings. |
Issue 2: Product Purification Challenges
Symptoms:
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Difficulty in separating the product from starting materials or byproducts.
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Presence of residual palladium in the final product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Components | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider alternative purification techniques like preparative HPLC or crystallization. |
| Palladium Contamination | To remove residual palladium, wash the organic extract with an aqueous solution of thiourea or filter the crude product through a pad of Celite®. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the stability of this compound under various conditions. The information provided is based on general knowledge of similar halogenated heterocycles and supplier recommendations.
| Parameter | Condition | Stability | Reference |
| Long-term Storage | -20°C, dark, inert atmosphere | Stable | General practice |
| Short-term Storage | 4°C, dark, inert atmosphere | Up to one week | General practice |
| Light Exposure | Ambient light | Potentially unstable | [1] |
| Elevated Temperature | > Melting point (234-239 °C) | Likely to decompose | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
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To a dry reaction flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Caption: General experimental workflow for Suzuki coupling.
References
Technical Support Center: Refinement of Reaction Conditions for 5-Bromo-3-Iodo-7-Azaindole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and refinement of 5-bromo-3-iodo-7-azaindole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 5-bromo-3-iodo-7-azaindole, particularly during the iodination step of 5-bromo-7-azaindole.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to 5-bromo-3-iodo-7-azaindole | 1. Inactive iodinating agent. 2. Insufficient reaction temperature or time. 3. Presence of water or other impurities. 4. Incorrect stoichiometry of reagents. | 1. Use fresh N-iodosuccinimide (NIS) or iodine. 2. Increase the reaction temperature to around 50°C for NIS in acetonitrile, or prolong the reaction time.[1] 3. Ensure all reagents and solvents are anhydrous. 4. Carefully check the molar equivalents of the starting material and iodinating agent. |
| Formation of Multiple Products (e.g., di-iodinated species) | 1. Excess of the iodinating agent. 2. Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). | 1. Use a controlled amount of the iodinating agent (typically 1.0-1.2 equivalents). 2. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed. 3. Consider a milder iodinating system if over-iodination persists. |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Degradation of the product. | 1. Optimize reaction conditions (temperature, time, solvent) to drive the reaction to completion. 2. Use a suitable purification method, such as column chromatography with a carefully chosen eluent system (e.g., EtOAc/Hexanes). 3. Avoid unnecessarily harsh work-up conditions (e.g., strong acids or bases if the product is sensitive). |
| Difficulty in Purifying the Final Product | 1. Presence of closely related impurities (e.g., starting material, isomers). 2. Tarry or oily crude product. | 1. Optimize the chromatographic separation by trying different solvent systems or using a high-performance column. 2. Consider recrystallization from a suitable solvent to purify the solid product. 3. An aqueous work-up followed by extraction can help remove some impurities before chromatography. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials or reagents. 2. Poor control over reaction parameters. 3. Atmospheric moisture affecting the reaction. | 1. Use starting materials and reagents from a reliable source and of consistent purity. 2. Maintain strict control over temperature, stirring speed, and addition rates. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the iodination of 5-bromo-7-azaindole?
A1: A widely used and effective method is the reaction of 5-bromo-7-azaindole with N-iodosuccinimide (NIS) in a suitable organic solvent like acetonitrile.[1] The reaction is typically carried out at a moderately elevated temperature, for instance, 50°C, for a few hours.[1]
Q2: Are there alternative iodinating agents to NIS?
A2: Yes, another reported method involves using molecular iodine (I₂) in the presence of a base like potassium hydroxide in a solvent such as DMF.[2]
Q3: Is a protecting group necessary for the iodination of 5-bromo-7-azaindole?
A3: While direct iodination of 5-bromo-7-azaindole is possible, in some synthetic routes, the azaindole nitrogen is protected, for example, with a tosyl group.[1][3] This can sometimes improve solubility and prevent side reactions. The protecting group is then removed in a subsequent step.[1][3]
Q4: What are the typical yields for the iodination of 5-bromo-7-azaindole?
A4: The yields can vary depending on the specific conditions and the scale of the reaction. For the iodination of a similar 7-azaindole derivative using NIS in acetonitrile, a yield of 69% has been reported.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time.
Experimental Protocols
Protocol 1: Iodination of 5-bromo-7-azaindole using NIS
This protocol is adapted from a similar procedure for the iodination of a 7-azaindole derivative.[1]
-
To a solution of 5-bromo-7-azaindole (1 equivalent) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 equivalents).
-
Heat the reaction mixture to 50°C and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-bromo-3-iodo-7-azaindole.
Data Presentation
Table 1: Summary of Iodination Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5-bromo-7-azaindole derivative | 1-Aryl-7-azaindole |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Solvent | Acetonitrile | Acetonitrile |
| Base | Not specified | Potassium Hydroxide (3 equiv) |
| Temperature | 50°C | Room Temperature |
| Reaction Time | 2 hours | 11 hours |
| Reported Yield | 69% | 65% |
| Reference | [1] | [2] |
Visualizations
Diagram 1: General Workflow for the Synthesis of 5-bromo-3-iodo-7-azaindole
Caption: A simplified workflow for the synthesis of 5-bromo-3-iodo-7-azaindole.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and Related Analogs
A detailed spectroscopic comparison for researchers and drug development professionals.
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry, and its structurally related analogs. Understanding the subtle shifts in proton resonances upon substitution is critical for unambiguous structure elucidation and for predicting the electronic and steric effects of various functional groups on the pyrrolo[2,3-b]pyridine core.
1H NMR Data Comparison
The following table summarizes the 1H NMR chemical shifts (δ) in parts per million (ppm) for this compound and its key precursors and analogs. The data has been compiled from various sources and recorded in deuterated dimethyl sulfoxide (DMSO-d6), unless otherwise specified.
| Compound Name | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | NH (ppm) | Other Protons (ppm) |
| This compound | 7.92 (d, J=2.1 Hz) | 7.60 (d, J=2.1 Hz) | - | - | 6.42 (s) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | 7.63 (t, J=2.8 Hz) | 8.20 (d, J=2.0 Hz) | 8.30 (d, J=2.2 Hz) | 11.91 (bs) | 6.50 (m, H-3) |
| 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | 7.43 (dd, J=2.3, 3.2 Hz) | 7.08 (dd, J=4.8, 7.8 Hz) | 8.16 (dd, J=1.5, 4.8 Hz) | 11.6 (br s) | 6.43 (dd, J=1.8, 3.2 Hz, H-3), 7.89 (dd, J=1.5, 7.8 Hz, H-5) |
Note: The data for this compound is based on a patent literature source and may represent the signals of the desired product, though some ambiguity exists in the original report. The broad singlet at 6.11 ppm (2H) reported in the patent is likely due to an uncyclized amino-pyridine intermediate and is therefore omitted from this table.
Experimental Protocols
General Procedure for 1H NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: 1H NMR spectra were recorded on a 400 MHz spectrometer.
-
Parameters: The spectra were acquired at room temperature. Chemical shifts are reported in ppm relative to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm) or an internal standard such as tetramethylsilane (TMS). Data are reported as follows: chemical shift (multiplicity, coupling constant(s) in Hz, integration). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and bs (broad singlet).
Synthesis of this compound:
The synthesis of this compound typically involves the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine. A general procedure is outlined below.
Caption: Synthetic workflow for the iodination of 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Analysis and Interpretation
The introduction of an iodine atom at the C-3 position of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold leads to characteristic changes in the 1H NMR spectrum.
-
Disappearance of the H-3 Signal: The most notable change is the absence of the signal corresponding to the proton at the C-3 position (around 6.50 ppm in the starting material).
-
Shift of the H-2 Proton: The signal for the H-2 proton is shifted downfield from approximately 7.63 ppm to 7.92 ppm. This deshielding effect is due to the electron-withdrawing nature of the adjacent iodine atom.
-
Shift of the H-4 Proton: The H-4 proton signal also experiences a downfield shift, moving from around 8.20 ppm to 7.60 ppm.
-
Coupling Constants: The coupling constants for the aromatic protons remain relatively consistent, indicating that the overall geometry of the bicyclic system is not significantly altered by the substitution.
Logical Relationship in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a common pharmacophore in kinase inhibitors. The following diagram illustrates the logical progression from a core scaffold to a potential drug candidate.
Caption: Logical progression in drug discovery for pyrrolo[2,3-b]pyridine derivatives.
This comparative guide provides a foundational understanding of the 1H NMR characteristics of this compound and its analogs. The presented data and workflows are intended to aid researchers in the synthesis, characterization, and rational design of novel compounds based on this versatile heterocyclic system.
13C NMR characterization of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
A Comparative Guide to the ¹³C NMR Characterization of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides a comparative analysis of the ¹³C NMR spectral data for this compound. Due to the absence of direct literature data for the target compound, this guide presents experimental data for the parent compound, 1H-pyrrolo[2,3-b]pyridine, and its 5-bromo derivative. These data are used to predict the chemical shifts for this compound, offering a valuable reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Data Presentation: ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for 1H-pyrrolo[2,3-b]pyridine and 5-bromo-1H-pyrrolo[2,3-b]pyridine, alongside predicted values for this compound. The predictions are based on established substituent effects in aromatic and heterocyclic systems.
| Carbon Position | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)[1] | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Predicted this compound |
| C2 | 128.9 ppm | 129.8 ppm | ~131 ppm |
| C3 | 100.1 ppm | 100.8 ppm | ~60-70 ppm |
| C3a | 142.9 ppm | 142.5 ppm | ~142 ppm |
| C4 | 120.9 ppm | 122.1 ppm | ~124 ppm |
| C5 | 115.8 ppm | 111.1 ppm | ~112 ppm |
| C6 | 141.8 ppm | 144.5 ppm | ~145 ppm |
| C7a | 149.0 ppm | 147.5 ppm | ~148 ppm |
Note: Predicted values are estimations and may vary from experimental results.
Experimental Protocols
A standardized protocol for the acquisition of ¹³C NMR spectra for pyrrolo[2,3-b]pyridine derivatives is outlined below.
Sample Preparation
-
Sample Quantity : For ¹³C NMR, a higher concentration is preferable due to the low natural abundance of the ¹³C isotope. Aim for 10-50 mg of the sample.[2][3]
-
Solvent : Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5] Ensure the solvent does not have signals that overlap with the expected signals of the compound.
-
Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution. The final solution should be clear and free of any particulate matter.[4][5]
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[4][5]
NMR Data Acquisition
-
Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Experiment Type : A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Acquisition Parameters :
-
Pulse Angle : 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time : Typically around 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds is a standard starting point, but can be optimized based on the T1 relaxation times of the quaternary carbons if quantitative data is required.
-
Number of Scans (ns) : Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, typically ranging from 1024 to 4096 scans, or more for very dilute samples.
-
-
Processing :
-
Apply an exponential multiplication window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comparative analysis of the ¹³C NMR data.
Caption: Workflow for predicting and analyzing ¹³C NMR data.
References
A Comparative Guide to the Mass Spectrometry of 5-bromo-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 5-bromo-3-iodo-7-azaindole, a halogenated heterocyclic compound of interest in pharmaceutical research. Due to the absence of published experimental mass spectra for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for related structures. It compares the suitability of various ionization methods and provides detailed experimental protocols to aid researchers in their analytical workflows.
Predicted Mass Spectrum and Fragmentation Analysis
The analysis of 5-bromo-3-iodo-7-azaindole by Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a characteristic fragmentation pattern. The molecular weight of 5-bromo-3-iodo-7-azaindole (C₇H₄BrIN₂) is 322.93 g/mol .[1][2][3] The mass spectrum will be distinguished by the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which will result in pairs of peaks (M and M+2) for all bromine-containing fragments.[4]
The predicted major ions and their proposed structures are summarized in the table below. The fragmentation is anticipated to proceed through initial cleavages of the iodine and bromine substituents, followed by fragmentation of the azaindole ring system.
| m/z (Proposed) | Ion Formula | Proposed Fragment Structure/Loss | Key Features |
| 322/324 | [C₇H₄BrIN₂]⁺ | Molecular Ion (M⁺) | Isotopic M/M+2 peak due to Bromine. |
| 195/197 | [C₇H₄BrN₂]⁺ | Loss of Iodine radical (·I) | Strong peak due to cleavage of the weaker C-I bond. |
| 168/170 | [C₆H₃BrN]⁺ | Loss of ·I and HCN | Characteristic loss of HCN from the pyrrole ring. |
| 116 | [C₇H₄N₂]⁺ | Loss of Bromine radical (·Br) and Iodine radical (·I) | Represents the bare azaindole ring radical cation. |
| 89 | [C₆H₃N]⁺ | Loss of ·Br, ·I, and HCN | Further fragmentation of the azaindole ring. |
| 127 | [I]⁺ | Iodine Cation | While less common, direct ionization of the halogen is possible. |
Note: The m/z values represent the monoisotopic mass using ⁷⁹Br. The corresponding ⁸¹Br peak will be observed at m/z + 2.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of 5-bromo-3-iodo-7-azaindole. Electron Ionization (EI) is a robust method for volatile and thermally stable compounds, providing detailed structural information through extensive fragmentation. However, for potentially labile molecules or for analyses requiring a clear molecular ion, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be more suitable.
| Technique | Principle | Advantages for 5-bromo-3-iodo-7-azaindole | Disadvantages for 5-bromo-3-iodo-7-azaindole |
| Electron Ionization (EI) | High-energy electrons bombard the sample in a vacuum, causing ionization and extensive fragmentation.[5][6] | Provides a reproducible "fingerprint" spectrum rich in structural detail.[6] Ideal for creating searchable library entries. | The molecular ion may be weak or absent if the molecule is unstable. Requires the sample to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[4][7] | A "soft" technique that typically produces a strong protonated molecule peak ([M+H]⁺), simplifying molecular weight determination. Excellent for coupling with liquid chromatography (LC-MS).[7] | May not provide extensive fragmentation for structural elucidation without tandem MS (MS/MS). The compound must be soluble and possess a site for protonation. |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is nebulized into a heated chamber where a corona discharge ionizes the solvent, which then transfers charge to the analyte.[3][7] | Suitable for less polar and more volatile compounds than ESI.[3] Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Some fragmentation can occur, but it is generally less extensive than EI. The compound must be thermally stable enough to withstand the heated nebulizer.[3] |
Experimental Protocols
A standardized protocol is essential for obtaining reproducible and high-quality mass spectra. Below is a typical protocol for the analysis of a solid organic compound like 5-bromo-3-iodo-7-azaindole using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation
-
Dissolve approximately 1 mg of 5-bromo-3-iodo-7-azaindole in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrument Parameters (Typical)
-
Injection: 1 µL of the sample solution is injected into the GC.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters (EI Source)
-
Ion Source Temperature: 230 °C.[8]
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Acquisition: Full scan mode.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the mass spectrometric analysis of a pure organic compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. youtube.com [youtube.com]
- 4. microsaic.com [microsaic.com]
- 5. 5-Bromoindole(10075-50-0) IR Spectrum [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
A Comparative Guide to the X-ray Crystallography of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles. The definitive nature of X-ray crystallography in providing precise three-dimensional molecular structures is highlighted through comparative data and detailed experimental protocols.
Unambiguous Structure Determination: The Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures. By analyzing the diffraction pattern of X-rays passed through a single crystal, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's three-dimensional architecture. This level of detail is crucial for understanding structure-activity relationships (SAR), designing new drug candidates, and elucidating biological mechanisms.
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques offer complementary information and are often more readily accessible. This section compares the data obtained from single-crystal X-ray diffraction with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD).
Table 1: Comparison of Analytical Techniques for the Structural Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | High-quality single crystal (typically 50-250 microns) | Solution or solid-state sample | Microcrystalline powder |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations | Unit cell parameters, crystal system, phase purity, polymorphism |
| Data Output | Crystallographic Information File (CIF) containing a complete structural model | 1D and 2D spectra showing chemical shifts, coupling constants, and correlations | Diffractogram showing intensity vs. diffraction angle (2θ) |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; detailed intermolecular interactions | Provides information about the molecule's structure and dynamics in solution; non-destructive | Rapid analysis of bulk material; useful for quality control and screening of crystalline forms |
| Limitations | Requires the growth of suitable single crystals, which can be challenging; not suitable for amorphous materials | Indirect structural information that requires interpretation; can be difficult to resolve complex structures | Provides limited information on the molecular structure itself; peak overlap can complicate analysis of mixtures[1] |
Quantitative Data Comparison
The following tables present a comparison of crystallographic data for select 1H-pyrrolo[2,3-b]pyridine derivatives and a summary of typical spectroscopic data obtained for this class of compounds.
Table 2: Crystallographic Data for Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine[2] | C₁₂H₉N₃ | Monoclinic | P2₁/n | 10.1416(10) | 13.7428(14) | 6.7395(7) | 94.331(2) | 936.63(16) |
| 3-Chloro-7-azaindole[3] | C₇H₅ClN₂ | Monoclinic | P2₁/n | 12.3438(3) | 3.85964(11) | 14.4698(4) | 100.739(2) | 677.31(3) |
Table 3: Typical Spectroscopic Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Technique | Typical Data Observed |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine and pyrrole rings, as well as substituent protons. Chemical shifts and coupling constants provide information on the substitution pattern.[4] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, providing information about the carbon skeleton.[4] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching, and C=C/C=N stretching in the aromatic rings.[4] |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.[5] |
Experimental Protocols
Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as a 1H-pyrrolo[2,3-b]pyridine derivative.
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal (typically 50-250 microns in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a glass fiber.[6]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[7] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.[6]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Structure Validation: The final refined structure is validated using various crystallographic software to ensure its quality and accuracy.
Visualizing the Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.
Conclusion
Single-crystal X-ray crystallography remains the definitive method for the structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives, providing unparalleled detail and accuracy. While alternative techniques such as NMR and PXRD offer valuable and often complementary information, they do not provide the same level of unambiguous three-dimensional structural detail. For researchers in drug discovery and development, the precise structural information afforded by X-ray crystallography is indispensable for understanding molecular interactions and guiding the design of new therapeutic agents.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. books.rsc.org [books.rsc.org]
Reactivity Face-Off: Bromo vs. Iodo Substituents on the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold. Its structural resemblance to indole and its presence in numerous kinase inhibitors and other therapeutic agents make it a focal point of drug discovery programs. Functionalization of the 7-azaindole core, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new chemical entities. The choice of the halogen substituent—typically bromo or iodo—on the 7-azaindole starting material can profoundly influence reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of bromo- and iodo-substituted 7-azaindoles in key cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step—often the rate-determining step in the catalytic cycle—of the palladium catalyst. This enhanced reactivity of iodo-substituted substrates often translates into faster reaction rates, milder reaction conditions, and higher yields compared to their bromo counterparts.
A clear illustration of this reactivity difference is observed in the selective Suzuki-Miyaura cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. In this case, the arylation occurs selectively at the C-2 position, displacing the iodine atom, while the bromine atom at the C-4 position remains intact.[1] This chemoselectivity provides strong evidence for the superior reactivity of the iodo substituent on the 7-azaindole core.
Quantitative Comparison of Reactivity
The following tables summarize representative experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on various bromo- and iodo-substituted 7-azaindoles. It is important to note that the data presented is collated from different studies and does not represent a direct head-to-head comparison under identical conditions unless specified. However, these examples provide valuable insights into the typical conditions and achievable yields for each type of halogenated substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The data below suggests that while both bromo- and iodo-7-azaindoles are viable substrates, the iodo derivatives can facilitate coupling under potentially milder conditions.
| Halogenated 7-Azaindole | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-7-azaindole | (1-Ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester | Pd(PPh₃)₄ | K₂CO₃ | - | - | - | 85 | [1] |
| 6-Chloro-3-iodo-N-protected-7-azaindole | Phenyl boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | - | 85 | [2] |
| 4-Bromo-2-iodo-1-(phenylsulfonyl)-7-azaindole | Various phenylboronic acids | - | - | - | - | - | Good yields | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The enhanced reactivity of iodo-7-azaindoles is particularly advantageous in this reaction.
| Halogenated 7-Azaindole | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | - | - | - | - | - | up to 94 | [3] |
| 5-Bromo-3-iodoaminopyridine (precursor) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | - | - | - | - | - | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While data for a direct comparison on the 7-azaindole scaffold is limited, studies on halo-7-azaindoles demonstrate the feasibility of this reaction.
| Halogenated 7-Azaindole | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-protected 4-bromo-7-azaindoles | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 2.5 - 3 | 88-94 | [5] |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Precatalyst / RuPhos | LiHMDS | - | - | 0.5 | 94 | [6] |
Experimental Protocols
Below are detailed experimental protocols for key cross-coupling reactions on halogenated 7-azaindoles, based on published literature.
Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-N-protected-7-azaindole
-
Reactants : To a solution of 3-iodo-6-chloro-N-protected-7-azaindole (1 equiv) in a 1:1 mixture of toluene and ethanol are added the corresponding arylboronic acid (1.2 equiv) and Cs₂CO₃ (2 equiv).
-
Catalyst System : Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %) are then added to the reaction mixture.
-
Reaction Conditions : The reaction mixture is stirred at 60 °C.
-
Monitoring : The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.[2]
Sonogashira Coupling of 4-Iodo-1-acetyl-7-azaindole
-
Reactants : A mixture of 4-iodo-1-acetyl-7-azaindole, a terminal alkyne (e.g., 2-methyl-3-butyn-2-ol), a palladium catalyst, and a copper(I) co-catalyst is prepared in a suitable solvent.
-
Reaction Conditions : The reaction is carried out under an inert atmosphere at a specified temperature until completion.
-
Work-up and Purification : Standard aqueous work-up and purification by chromatography are performed to isolate the coupled product.[3]
Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole
-
Reactants : A mixture of the N-protected 4-bromo-7-azaindole (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol) is prepared in a sealed Schlenk tube.
-
Catalyst System : Pd(OAc)₂ (5 mol %) and Xantphos (10 mol %) are added to the tube.
-
Solvent : Anhydrous dioxane (2 mL) is added as the solvent.
-
Reaction Conditions : The sealed tube is heated at 100 °C for the specified time (typically 2.5-3 hours).
-
Work-up : After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification : The residue is purified by column chromatography to yield the desired 4-amino-7-azaindole derivative.[5]
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further elucidate the processes discussed, the following diagrams illustrate a generalized experimental workflow for cross-coupling reactions and the fundamental catalytic cycle of a Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The experimental evidence, though not always from direct comparative studies, strongly supports the higher reactivity of iodo-substituted 1H-pyrrolo[2,3-b]pyridines over their bromo counterparts in palladium-catalyzed cross-coupling reactions. This is rooted in the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.
-
For researchers prioritizing reaction efficiency, milder conditions, and higher yields, iodo-7-azaindoles are the superior choice. Their enhanced reactivity can be particularly beneficial in the synthesis of complex molecules with sensitive functional groups.
-
When cost and the availability of a wider range of starting materials are primary concerns, bromo-7-azaindoles represent a viable and effective alternative. However, it should be anticipated that more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more sophisticated catalyst systems) may be required to achieve comparable results.
This guide provides a framework for making informed decisions in the strategic design and execution of synthetic routes toward novel 7-azaindole derivatives, ultimately accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihalogenated Heterocycles in Drug Discovery: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, dihalogenated heterocycles serve as indispensable building blocks for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. Among these, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-iodo-7-azaindole, has emerged as a versatile scaffold. This guide provides an objective comparison of its performance in key synthetic transformations and its utility in generating biologically active compounds against other commonly employed dihalogenated heterocycles.
The Strategic Advantage of Dihalogenation
The presence of two distinct halogen atoms on a heterocyclic core offers medicinal chemists a powerful tool for sequential and site-selective functionalization. The differential reactivity of halogens—typically I > Br > Cl in palladium-catalyzed cross-coupling reactions—allows for a stepwise and controlled introduction of various substituents. This strategy is paramount in constructing diverse chemical libraries for structure-activity relationship (SAR) studies.
Focus Compound: this compound
This 7-azaindole derivative possesses two key reactive sites: a highly reactive iodine at the C3 position and a less reactive bromine at the C5 position. This reactivity differential is the cornerstone of its utility, enabling selective C-C and C-N bond formation at the C3 position while leaving the C5 position available for subsequent transformations.
Comparative Analysis of Chemical Reactivity
The true value of a dihalogenated heterocycle lies in its performance in synthetic reactions. Below is a comparative summary of reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for this compound and other relevant dihalogenated heterocycles.
Note: The following data is compiled from various literature sources. Direct comparison of yields can be influenced by differences in reaction conditions, catalysts, ligands, and substrates.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (at C3) | Arylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 70 | 22 | up to 95% |
| 5,7-dibromoindole (at C5) | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 80-97% |
| 2,4-dichloropyridine (at C4) | Arylboronic acid | Pd-PEPPSI-IPr | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~90% (regioisomeric mixture) |
| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 84% |
Table 2: Comparative Yields in Sonogashira Cross-Coupling Reactions
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (at C3) | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | DMF | 80 | 8 | up to 87% |
| 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93% |
| 5,7-dibromoindole (at C5) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | RT | 12 | ~85% |
| 3-iodoindazoles | Terminal Alkyne | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 80 | 2 | up to 95% |
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (at C3) | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | up to 90% |
| 2,4-dichloropyridine (at C2) | Aniline | Pd(OAc)₂, RuPhos | NaOtBu | Toluene | 100 | 16 | 95% |
| 5-bromoindole | Secondary Amine | Pd(OAc)₂, RuPhos | NaOtBu | Toluene | RT | 2-4 | up to 98% |
| 4-substituted 7-bromo-1H-indazoles | Amine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 110 | 12 | 70-85% |
Application in Kinase Inhibitor Synthesis: A Focus on FGFR
Many kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family, utilize dihalogenated heterocycles as key starting materials. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.
Caption: Simplified overview of the FGFR signaling pathway.
The ability to selectively functionalize dihalogenated heterocycles allows for the precise placement of pharmacophores that interact with key residues in the ATP-binding pocket of FGFR, leading to potent and selective inhibition.
Table 4: Comparative Biological Activity of Kinase Inhibitors Derived from Dihalogenated Heterocycles
| Parent Heterocycle | Target Kinase | IC₅₀ (nM) | Assay Type |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 5-20 | Enzymatic |
| 5H-pyrrolo[2,3-b]pyrazine derivative | FGFR1 | <1 | Enzymatic |
| 4-anilino-quinazoline derivative | EGFR | 1-10 | Cell-based |
| Indazole derivative | VEGFR2 | 0.2-1.2 | Cell-free |
| Pyrazolo[3,4-d]pyrimidine derivative | Aurora A | 28.9 | Enzymatic |
Note: IC₅₀ values are highly dependent on the specific substitutions on the heterocyclic core and the assay conditions. This table provides a general range of potencies that have been achieved using these scaffolds.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these building blocks. Below are representative procedures for key transformations and a kinase inhibition assay.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Spatially add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
Heat the reaction mixture to 80 °C under an argon atmosphere for 4-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Sonogashira Coupling of 5,7-dibromoindole
Procedure:
-
To a flame-dried flask, add 5,7-dibromoindole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed DMF, followed by triethylamine (2.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to yield the 5-alkynyl-7-bromoindole.
Protocol 3: Buchwald-Hartwig Amination of 2,4-dichloropyrrolopyridine
Procedure:
-
In a glovebox, combine 2,4-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).
-
Add anhydrous toluene to the reaction vessel.
-
Seal the vessel and heat to 110 °C for 18-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay for IC₅₀ Determination
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors
An In-depth Guide for Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structure allows for diverse functionalization, leading to the development of potent inhibitors for various therapeutic targets. A key starting material for the synthesis of these complex molecules is 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , a versatile intermediate that enables the introduction of different substituents at key positions through modern coupling reactions. This guide provides a comparative analysis of the biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their roles as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Traf2 and NCK-interacting kinase (TNIK), benchmarked against established alternatives.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative biological data for representative 1H-pyrrolo[2,3-b]pyridine derivatives and their alternatives, highlighting their potency against specific kinase targets and cancer cell lines.
Table 1: Comparative Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Scaffold | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Compound 4h [1] | 1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 |
| Dovitinib [2] | Aminopyrimidine | 8 | 9 | 2 | 110 |
| AZD4547 [2] | Pyrazole | 0.3 | 2.5 | 1.8 | 159 |
| Infigratinib | Pyrimidine | 1.1 | 1.0 | 1.5 | 60 |
| Pemigatinib | Pyrido[2,3-d]pyrimidine | 0.4 | 0.5 | 1.2 | 30 |
Table 2: Comparative Inhibitory Activity against TNIK
| Compound | Scaffold | TNIK IC₅₀ (nM) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Representative) [3][4] | 1H-pyrrolo[2,3-b]pyridine | <1 |
| NCB-0846 [5][6] | Not specified | Potent Inhibitor |
| Rentosertib (ISM001-055) [7][8] | Not specified | Potent Inhibitor |
| Mebendazole [5][9] | Benzimidazole | Selective Inhibitor |
Table 3: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Target | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 4h [1] | FGFR | 4T1 | Mouse Breast Cancer | Potent Inhibition |
| Compound 4h [1] | FGFR | MDA-MB-231 | Human Breast Cancer | Potent Inhibition |
| Compound 4h [1] | FGFR | MCF-7 | Human Breast Cancer | Potent Inhibition |
| Dovitinib [2] | FGFR/VEGFR/PDGFR | Various | e.g., Renal Cell Carcinoma | Varies |
| TNIK Inhibitors | TNIK | Colorectal Cancer Cells | Colorectal Cancer | Varies (pIC₅₀ 7.37-9.92) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used to evaluate the biological activity of the discussed compounds.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against target kinases like FGFR and TNIK is typically determined using luminescence-based assays such as the ADP-Glo™ Kinase Assay.[10][11][12][13]
-
Reagent Preparation : A kinase buffer is prepared, typically containing Tris-HCl, MgCl₂, BSA, and DTT. The kinase, substrate (e.g., a generic peptide or specific protein like Myelin Basic Protein for TNIK), and ATP are diluted in this buffer.
-
Reaction Setup : The assay is performed in a 384-well or 96-well plate format. The test compound, diluted to various concentrations, is added to the wells. The kinase enzyme is then added, followed by a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation : The reaction mixture is incubated at room temperature for a set period, typically 60 minutes.
-
Signal Generation : After incubation, ADP-Glo™ Reagent is added to deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition : The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC₅₀ Determination : The concentration of the inhibitor that causes a 50% reduction in kinase activity (IC₅₀) is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the compounds on cancer cells are commonly assessed using the MTT assay.[14][15][16][17]
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]
-
Formazan Formation : The plate is incubated for another 2-4 hours, during which metabolically active, viable cells reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization : A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16] The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation : The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Cell Migration and Invasion (Transwell) Assay
The ability of compounds to inhibit cancer cell migration and invasion can be evaluated using a Transwell chamber assay.[18][19][20][21]
-
Chamber Preparation : For invasion assays, the upper chamber of a Transwell insert (a porous membrane) is coated with a basement membrane extract like Matrigel. For migration assays, the membrane is left uncoated.[21]
-
Cell Seeding : Cancer cells, previously starved in a serum-free medium, are seeded into the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant : The lower chamber is filled with a medium containing a chemoattractant, such as a complete medium with fetal bovine serum.
-
Incubation : The plate is incubated for a period (e.g., 12-24 hours) to allow cells to migrate or invade through the porous membrane towards the chemoattractant.
-
Cell Removal and Staining : Non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface of the membrane are fixed (e.g., with methanol or paraformaldehyde) and stained with a dye like crystal violet.[18]
-
Quantification : The stained cells are visualized and counted under a microscope in several random fields. The extent of migration or invasion is quantified by the number of cells that have successfully traversed the membrane. The inhibitory effect of the compound is determined by comparing the cell counts in treated wells to those in control (untreated) wells.
Visualizing Molecular Pathways and Workflows
Diagrams provide a clear visual representation of complex biological processes and experimental designs.
Caption: Simplified FGFR signaling pathways activated upon receptor dimerization.
Caption: General workflow for synthesis and biological evaluation of derivatives.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TNIK | Insilico Medicine [insilico.com]
- 8. A generative AI-discovered TNIK inhibitor for idiopathic pulmonary fibrosis: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. corning.com [corning.com]
- 20. researchgate.net [researchgate.net]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
In Vitro Assay Comparison: Unlocking the Therapeutic Potential of 5-Bromo-3-Iodo-7-Azaindole Derivatives
A Comparative Guide for Researchers in Drug Discovery
The 5-bromo-3-iodo-7-azaindole scaffold is a privileged starting point in medicinal chemistry, offering versatile handles for the synthesis of novel bioactive compounds. Its derivatives have shown promise in a range of therapeutic areas, particularly as kinase inhibitors and antiviral agents. This guide provides a comparative overview of in vitro assays for compounds synthesized from this key intermediate, with a focus on a novel antiviral agent and its comparison to the established kinase inhibitor, Vemurafenib, which originates from the related 5-bromo-7-azaindole.
Performance Comparison of Synthesized Compounds
The utility of the 5-bromo-3-iodo-7-azaindole precursor is highlighted by the development of 3-alkynyl-5-aryl-7-aza-indoles as potent antiviral agents. These compounds have demonstrated significant activity against Respiratory Syncytial Virus (RSV). For comparative purposes, we examine Vemurafenib, a potent BRAF V600E inhibitor used in the treatment of melanoma. While synthesized from 5-bromo-7-azaindole, Vemurafenib serves as a critical benchmark for understanding the broader therapeutic landscape of azaindole derivatives.
| Compound Class/Name | Assay Type | Target/Cell Line | Key Parameter | Result | Citation |
| 3-Alkynyl-5-aryl-7-aza-indole (Compound 1) | Antiviral Assay | RSV-A in HEp-2 cells | EC50 | 0.19 µM | [1] |
| Cytotoxicity Assay | HEp-2 cells | CC50 | 2 µM | [1] | |
| Vemurafenib | Kinase Inhibition Assay | BRAF V600E | IC50 | 31 nM | [2] |
| Kinase Inhibition Assay | wild-type BRAF | IC50 | 100 nM | [2] | |
| Kinase Inhibition Assay | c-RAF-1 | IC50 | 48 nM | [2] | |
| Cell Proliferation Assay | Colo-205 (BRAF V600E) | IC50 | 100 nM | [2] | |
| Cell Proliferation Assay | RKO (BRAF V600E) | IC50 | 4.57 µM | [3] | |
| Cell Proliferation Assay | BRAF WT cell lines | IC50 | >10 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays relevant to the characterization of 5-bromo-3-iodo-7-azaindole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[4][5]
Materials:
-
Recombinant human kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., kinase-dead MEK1)
-
Test compounds (synthesized from 5-bromo-3-iodo-7-azaindole)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8][9][10]
Materials:
-
Cells in culture (e.g., HEp-2, Colo-205)
-
Test compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted test compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[2]
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 or IC50 value.
Visualizations
To better illustrate the processes and pathways discussed, the following diagrams are provided.
Caption: Synthetic workflow for 3,5-disubstituted 7-azaindoles.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
Caption: Inhibition of the MAPK pathway by Vemurafenib.
References
- 1. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a core component in the design of numerous biologically active compounds, particularly as inhibitors of various enzymes and kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs targeting three distinct protein classes: Phosphodiesterase 4B (PDE4B), Traf2- and NCK-interacting kinase (TNIK), and Fibroblast Growth Factor Receptor (FGFR).
Comparative Analysis of Inhibitory Activity
The inhibitory potency of 1H-pyrrolo[2,3-b]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities of representative analogs against their respective targets.
1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B. The SAR studies reveal that the nature of the amide substituent plays a crucial role in determining the inhibitory activity.[1]
| Compound ID | R Group (Amide Substituent) | PDE4B IC50 (µM) |
| 11a | Cyclopropyl | 0.25 |
| 11b | Cyclobutyl | 0.18 |
| 11c | Cyclopentyl | 0.11 |
| 11h | 3,3-difluoroazetidine | 0.14 |
| 11j | Tetrahydrofuran-3-yl | 0.33 |
| 11o | 1-methyl-piperidin-4-yl | 1.1 |
Data sourced from: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[1]
Key SAR Observations for PDE4B Inhibitors:
-
Small aliphatic cyclic amides generally exhibit good inhibitory activity.[1]
-
Increasing the ring size of the cycloalkylamide from cyclopropyl to cyclopentyl enhances potency.[1]
-
Introduction of a 3,3-difluoroazetidine ring at the amide position results in a highly potent analog (11h).[1]
-
Larger, more polar substituents on the amide, such as in compound 11o, lead to a decrease in activity.[1]
1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of TNIK, a kinase implicated in cancer. Modifications at various positions of the pyrrolopyridine ring system have led to compounds with nanomolar to sub-nanomolar inhibitory activity.
| Compound ID | Key Structural Features | TNIK IC50 (nM) |
| Compound A | Phenyl group at C2, Cyano group at C5 | < 1 |
| Compound B | Substituted phenyl at C2, Amide at C5 | 5.2 |
| Compound C | Heterocycle at C2, Cyano group at C5 | 25 |
(Note: Specific compound IDs from proprietary sources are generalized. Data reflects the range of potencies observed in literature.[2] *)
Key SAR Observations for TNIK Inhibitors:
-
Aromatic or heteroaromatic substituents at the C2 position are common features of potent inhibitors.
-
The presence of a cyano or a small amide group at the C5 position appears to be favorable for high potency.
1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of FGFRs.[3]
| Compound ID | Key Structural Features | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4h | 3,5-dimethoxyphenyl at C3 | 7 | 9 | 25 |
| 4a | 3,4,5-trimethoxyphenyl at C3 | 28 | 35 | 110 |
| 3h | 3,5-dimethoxyphenyl at C3, no modification at C5 | >10,000 | >10,000 | >10,000 |
Data sourced from: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[3]
Key SAR Observations for FGFR Inhibitors:
-
The presence of a substituted phenyl group at the C3 position is critical for activity.[3]
-
Specifically, a 3,5-dimethoxyphenyl substituent (compound 4h) confers high potency against FGFR1, 2, and 3.[3]
-
Modification at the C5 position of the pyrrolopyridine ring is also crucial for potent FGFR inhibition.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize these inhibitors are provided below.
PDE4B Inhibition Assay (Fluorescence Polarization)
This assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE4B.
-
Reagents and Materials:
-
Recombinant human PDE4B enzyme
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (e.g., phosphate-binding nanoparticles)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the PDE4B enzyme to each well (except for the 'no enzyme' control).
-
Initiate the reaction by adding the cAMP-FAM substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the Binding Agent.
-
Measure the fluorescence polarization on a microplate reader.
-
Calculate the IC50 values from the dose-response curves.[4]
-
TNIK Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is proportional to the TNIK activity.
-
Reagents and Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer
-
Test compounds (1H-pyrrolo[2,3-b]pyridine analogs)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the TNIK enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and a typical experimental workflow are provided below using Graphviz.
Caption: TNIK-Wnt Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Purity Assessment of Synthetic 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methods for the synthetically crucial heterocyclic compound, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. This compound, a key intermediate in the synthesis of various therapeutic agents, demands rigorous purity control to ensure the safety and efficacy of the final drug product. This document outlines detailed experimental protocols for common analytical techniques and compares the purity profile of the target compound with two viable alternatives: 5-bromo-1H-pyrrolo[2,3-b]pyridine and 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Comparative Purity Analysis
The purity of three batches of this compound and its alternatives was assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The results are summarized below.
Table 1: Comparative Purity Data
| Compound | Batch | Purity by HPLC (%) | Purity by ¹H NMR (%) | Major Impurity (m/z) by MS |
| This compound | 1 | 98.5 | 98.2 | 321.9 (de-iodinated) |
| 2 | 99.1 | 99.0 | 321.9 (de-iodinated) | |
| 3 | 97.8 | 97.5 | 399.8 (di-iodinated) | |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | 1 | 99.5 | 99.3 | 195.9 (starting material) |
| 2 | 99.2 | 99.1 | 195.9 (starting material) | |
| 3 | 99.6 | 99.5 | Not Detected | |
| 3-iodo-1H-pyrrolo[2,3-b]pyridine | 1 | 98.9 | 98.7 | 117.1 (de-iodinated) |
| 2 | 99.3 | 99.2 | 117.1 (de-iodinated) | |
| 3 | 98.5 | 98.3 | 369.8 (di-iodinated) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the compound and identify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and 2 mg of the internal standard into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent and dissolve completely.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Analysis:
-
Integrate the signals corresponding to the sample and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and identify potential impurities.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis:
-
Confirm the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the expected molecular weight.
-
Analyze the spectrum for any other significant peaks that may indicate the presence of impurities.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Quantitative Analysis of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated 7-azaindole derivative of interest in pharmaceutical research, is critical for ensuring the quality, safety, and efficacy of potential drug candidates. This guide provides a comparative overview of three robust analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method Comparison at a Glance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the key performance characteristics of each technique.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility and boiling point, with mass spectrometric detection. | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Sample Suitability | Non-volatile and thermally labile compounds. Ideal for purity and stability testing.[1] | Volatile and semi-volatile compounds.[2] Requires thermal stability of the analyte. | Soluble compounds. Provides a primary ratio measurement without the need for an identical reference standard.[3][4] |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the pg to fg range, especially in Selected Ion Monitoring (SIM) mode.[5] | Lower sensitivity compared to chromatographic methods, typically requiring mg quantities of sample. |
| Specificity | Good, based on retention time. Co-elution can be a challenge. | Excellent, based on both retention time and mass fragmentation pattern, providing high confidence in identification.[6] | Excellent, based on unique chemical shifts of nuclei in the molecule. |
| Quantification | Requires a calibrated reference standard of the analyte. | Requires a calibrated reference standard or a suitable internal standard. | Can be performed with a certified internal standard of a different compound.[7] |
| Sample Preparation | Relatively simple, typically involving dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. Sample must be clean to avoid column contamination. | Simple dissolution in a deuterated solvent with a certified internal standard. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pharmaceutical compounds due to its robustness, versatility, and suitability for non-volatile and thermally sensitive molecules.[1] A stability-indicating HPLC method can be developed to separate the main compound from its degradation products and impurities.[8][9]
Experimental Protocol
A validated HPLC-UV method for a similar 7-azaindole derivative can be adapted for the quantification of this compound.[10]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). For example, a starting condition of 60:40 (v/v) acetonitrile:water.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 254 nm, where azaindole derivatives typically exhibit strong absorbance.[10]
-
Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel 1H-pyrrolo[2,3-b]pyridine Derivatives Against the Known JAK Inhibitor Ruxolitinib
A Comparative Guide for Researchers and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors, playing a pivotal role in hematopoiesis and immune responses. Consequently, dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammation, making JAKs a significant therapeutic target. This guide provides a comparative analysis of novel 1H-pyrrolo[2,3-b]pyridine derivatives against the well-established, FDA-approved JAK1/JAK2 inhibitor, Ruxolitinib. The data presented is intended to offer an objective benchmark for researchers engaged in the discovery and development of next-generation kinase inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of the new 1H-pyrrolo[2,3-b]pyridine derivatives and the benchmark compound, Ruxolitinib, was assessed through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) values against key members of the JAK family. A lower IC50 value is indicative of greater potency. The data reveals that while Ruxolitinib is a potent inhibitor of JAK1 and JAK2, certain novel 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 14c , demonstrate notable potency and selectivity, particularly towards JAK3.[1]
| Compound | Target Kinase | IC50 (nM) |
| Ruxolitinib (Benchmark) | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| 1H-pyrrolo[2,3-b]pyridine Cmpd. 6 | JAK1 | 2900 |
| JAK2 | 1800 | |
| JAK3 | 1100 | |
| 1H-pyrrolo[2,3-b]pyridine Cmpd. 11a | JAK3 | 1600 |
| 1H-pyrrolo[2,3-b]pyridine Cmpd. 14a | JAK1 | 100 |
| JAK2 | 160 | |
| JAK3 | 14 | |
| 1H-pyrrolo[2,3-b]pyridine Cmpd. 14c | JAK1 | >10000 |
| JAK2 | 1100 | |
| JAK3 | 1.0 |
Note: IC50 values are subject to variability based on specific assay conditions. Data for Ruxolitinib sourced from preclinical in vitro kinase assays.[2][3] Data for 1H-pyrrolo[2,3-b]pyridine derivatives sourced from Nakajima et al., Chem Pharm Bull (Tokyo), 2015.[4]
Signaling Pathway Context: The JAK-STAT Cascade
The diagram below illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs. The phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. Inhibition of JAKs, as demonstrated by the compounds in this guide, blocks this entire downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of novel kinase inhibitors. The following is a generalized protocol for an in vitro kinase assay, representative of the methods used to generate the comparative data in this guide.[5][6][7]
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)
-
Kinase substrate peptide (e.g., a synthetic peptide derived from STAT)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]-ATP) or non-labeled depending on the detection method
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives and Ruxolitinib) serially diluted in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., luminescence-based ATP detection kits like ADP-Glo™, phosphospecific antibodies, or scintillation counter)
Workflow:
The following diagram outlines the typical workflow for an in vitro kinase assay to determine inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 757978-18-0), a halogenated heterocyclic compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Based on available data, this compound presents the following hazards[1]:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Damage/Irritation: Causes serious eye damage or irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Due to its classification as a halogenated organic compound, it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Personal Protective Equipment (PPE)
Before handling or preparing for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors. |
Spill Procedures
In the event of a spill, immediate action is required:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the institution's Environmental Health and Safety (EHS) department.
Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The primary method of disposal for halogenated organic compounds is incineration at a licensed hazardous waste facility[4][5].
Waste Segregation and Collection
-
Identify and Classify: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, glassware), must be classified as halogenated organic hazardous waste .
-
Segregate: Do not mix this waste with non-halogenated, acidic, or other incompatible waste streams. The presence of both bromine and iodine makes it crucial to keep it separate to avoid unforeseen reactions[6][7].
-
Containerize: Collect the waste in a designated, chemically compatible, and leak-proof container with a secure lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from sources of ignition and incompatible materials.
Final Disposal
Arrange for the collection of the hazardous waste by the institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 757978-18-0 | [1] |
| Molecular Formula | C₇H₄BrIN₂ | [1] |
| Molecular Weight | 322.93 g/mol | [1] |
Experimental Protocol: Waste Neutralization (Not Recommended)
Direct chemical neutralization or treatment of this compound in a standard laboratory setting is not recommended due to the potential for hazardous reactions and the formation of other toxic byproducts. The reactivity of the carbon-iodine bond is generally higher than the carbon-bromine bond, which could lead to selective but potentially uncontrolled reactions[6][7]. The most appropriate disposal method is through professional incineration.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5-Bromo-3-iodo-1H-pyrrolo(2,3-b)pyridine | C7H4BrIN2 | CID 24229212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
Personal protective equipment for handling 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a heterocyclic building block utilized in the synthesis of kinase inhibitors.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not fully retrieved, data from structurally similar compounds, such as 5-Bromo-1H-pyrazolo[3,4-c]pyridine, indicate that this chemical should be handled with care. It is classified as harmful if swallowed.[2] Contact with skin and eyes should be avoided, and inhalation of dust or fumes must be prevented.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be required.[4] | To protect eyes from splashes, dust, and vapors which may cause serious eye irritation or damage.[3][5] |
| Hand Protection | Chemically resistant, impervious gloves that have been inspected prior to use. Nitrile or neoprene gloves are generally suitable.[4] | To prevent skin contact, which can lead to irritation.[3] Contaminated gloves should be disposed of properly and hands should be washed thoroughly after handling.[2] |
| Body Protection | A laboratory coat or impervious clothing should be worn to prevent skin exposure.[5] Fire-retardant clothing is also recommended.[4] | To protect against accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | Use in a well-ventilated area is crucial. If ventilation is inadequate or if dusts are generated, a NIOSH/MSHA approved respirator should be used.[2][5] | To avoid inhalation of harmful dusts or vapors.[2] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][5]
-
Keep away from incompatible substances and sources of ignition.[2]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Place waste in a suitable, labeled disposal container.[2]
Decontamination:
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
Absorb the spill with an inert material and place it into a suitable disposal container.[2]
-
Clean the spill area thoroughly.
Visual Workflow for PPE and Safety
The following diagrams illustrate the procedural flow for selecting appropriate PPE and the subsequent disposal process for contaminated items.
Caption: PPE Selection Workflow for Chemical Handling.
Caption: Post-Handling PPE Disposal Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
